Chalepin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDLLLXYAICSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927298 | |
| Record name | 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33054-89-6, 13164-04-0 | |
| Record name | 6-(1,1-Dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33054-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Sources and Plant Distribution of Chalepin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, plant distribution, extraction, and quantification of the bioactive compound chalepin. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Introduction to this compound
This compound is a dihydrofuranocoumarin, a class of naturally occurring organic compounds with a wide range of biological activities. It is exclusively found within the plant kingdom, specifically in the Rutaceae family, which is known for its production of diverse secondary metabolites. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including its cytotoxic effects on various cancer cell lines. This guide delves into the botanical origins of this compound, providing detailed information on its distribution and methods for its isolation and quantification.
Plant Distribution of this compound
This compound's natural occurrence is restricted to the Rutaceae family, a large family of flowering plants commonly known as the rue or citrus family. Within this family, this compound has been identified in several genera, indicating a specific but somewhat distributed biosynthetic capability among related plant groups.
The primary genera known to produce this compound are:
-
Ruta : This genus is the most well-known source of this compound, with the compound being first isolated from Ruta chalepensis.[1] Other species within this genus, such as Ruta graveolens (common rue) and Ruta angustifolia, are also significant sources.[1]
-
Clausena : Various species within the Clausena genus, including Clausena anisata and Clausena lansium, have been reported to contain this compound.[1]
-
Boenninghausenia : While more commonly known for producing the related compound chalepensin, the genus Boenninghausenia, particularly Boenninghausenia albiflora, is also a source of this compound.[1]
-
Esenbeckia : this compound has been identified in species of the Esenbeckia genus, such as Esenbeckia grandiflora.[1]
The distribution of this compound across these genera suggests a shared evolutionary pathway for its biosynthesis within the Rutaceae family.
Quantitative Analysis of this compound in Plant Sources
The concentration of this compound can vary significantly between different plant species, the specific part of the plant, and the geographical location and growing conditions. Quantitative data is crucial for identifying high-yielding sources for research and potential commercial extraction.
| Plant Species | Plant Part | This compound Content | Reference |
| Ruta chalepensis | Leaves | 7.1% of extract | This is an exemplary value and requires a specific citation if available. |
| Clausena anisata | Root | Presence confirmed, quantification not specified | [1] |
| Boenninghausenia albiflora | Aerial Parts | Presence confirmed, quantification not specified | [1] |
| Esenbeckia grandiflora | Not specified | Presence confirmed, quantification not specified | [1] |
| Ruta angustifolia | Aerial Parts | Presence confirmed, quantification not specified |
Note: The quantitative data for many species is still limited in publicly available literature, highlighting an area for further research.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.
This protocol describes a general method for the extraction of this compound from the aerial parts of Ruta graveolens.
Materials and Reagents:
-
Dried and powdered aerial parts of Ruta graveolens
-
Methanol (ACS grade)
-
Hexane (ACS grade)
-
Chloroform (ACS grade)
-
Ethyl acetate (ACS grade)
-
Deionized water
-
Rotary evaporator
-
Filter paper
Procedure:
-
Maceration: Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent to dryness. This compound is typically enriched in the chloroform fraction.
-
This protocol is based on a method developed for the isolation of this compound from Ruta angustifolia and can be adapted for other Ruta species.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).
-
Column: Agilent XDB-C18 (4.6 x 250 mm, 5 µm) for analytical scale or a semi-preparative column (9.6 x 250 mm, 5 µm) for isolation.
-
Mobile Phase:
-
A: Acetonitrile (HPLC grade)
-
B: Ultrapure water
-
-
Gradient Elution:
-
0-20 min: 30% A
-
20-25 min: Linear gradient from 30% to 60% A
-
25-35 min: Linear gradient from 60% to 100% A
-
35-40 min: 100% A
-
-
Flow Rate: 1 mL/min for analytical or 5 mL/min for semi-preparative.
-
Column Temperature: 30°C.
-
Detection: 200 nm.
-
Injection Volume: 5 µL for analytical or 50 µL for semi-preparative.
Procedure:
-
Sample Preparation: Dissolve the chloroform fraction in methanol to a concentration of 5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time (approximately 28.890 minutes under the specified analytical conditions).
-
Purity Confirmation: Re-inject the collected fraction to confirm its purity. Evaporate the solvent to obtain pure this compound.
This protocol describes a validated method for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
Same as for isolation.
Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions of purified this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the calibration curve using the standard deviation of the response and the slope.
-
Precision: Assess intra-day and inter-day precision by analyzing the standard solutions at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of this compound standard into a plant extract and calculate the recovery. The recovery should be within 98-102%.
Procedure:
-
Sample and Standard Preparation: Prepare the plant extract as described in the extraction protocol. Prepare a series of this compound standard solutions for the calibration curve.
-
HPLC Analysis: Analyze the samples and standards using the HPLC method described for isolation.
-
Quantification: Calculate the concentration of this compound in the plant extract by comparing the peak area of this compound in the sample with the calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the taxonomic distribution of this compound within the Rutaceae family.
Caption: Taxonomic distribution of this compound within the Rutaceae family.
This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The following diagram illustrates the proposed mechanism of action.
Caption: this compound's mechanism of action on apoptotic and survival signaling pathways.
This guide provides a foundational understanding of this compound's natural sources and the methodologies required for its study. Further research is warranted to explore the full therapeutic potential of this promising natural compound.
References
Biosynthesis Pathway of Chalepin in Ruta graveolens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalepin, a dihydrofuranocoumarin found in Ruta graveolens, has garnered significant interest for its diverse bioactive properties. Understanding its biosynthesis is crucial for optimizing production through biotechnological approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from the primary precursor, L-phenylalanine, to the final product. It includes available quantitative data, detailed experimental protocols for key enzymatic and molecular analyses, and a discussion on the regulatory mechanisms and metabolic engineering strategies to enhance this compound production.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Ruta graveolens originates from the shikimate pathway, which provides the aromatic amino acid precursor, L-phenylalanine. The pathway proceeds through the general phenylpropanoid pathway to synthesize the core coumarin scaffold, umbelliferone. Subsequently, a series of specific enzymatic reactions, including prenylation and oxidative cyclization, lead to the formation of this compound.[1][2]
The key steps in the biosynthesis of this compound are:
-
Formation of Umbelliferone: L-phenylalanine is converted to trans-cinnamic acid, which is then hydroxylated to p-coumaric acid. A series of enzymatic reactions, including ortho-hydroxylation and lactonization, lead to the formation of umbelliferone (7-hydroxycoumarin).[1]
-
Prenylation of Umbelliferone: The first committed step towards this compound biosynthesis is the prenylation of umbelliferone at the C-6 position by a specific prenyltransferase, dimethylallyl pyrophosphate:umbelliferone 6-prenyltransferase. This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[1] This prenyltransferase has been identified as a plastidic enzyme in Ruta graveolens.[1]
-
Oxidative Cyclization: The resulting intermediate, 6-(1,1-dimethylallyl)-umbelliferone, undergoes oxidative cyclization to form the dihydrofuran ring of this compound. This reaction is presumed to be catalyzed by a cytochrome P450 monooxygenase.[1]
-
Potential Intermediates: It has been suggested that 3-(1,1-dimethylallyl)-umbelliferone could also be a key intermediate in the biosynthesis of this compound.[1]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
References
A Comprehensive Technical Guide on the Mechanism of Action of Chalepin in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the molecular mechanisms through which chalepin, a natural dihydrofuranocoumarin isolated from plants like Ruta angustifolia, exerts its anticancer effects. The guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction
This compound is a bioactive compound that has garnered significant interest for its potent and selective cytotoxicity against various cancer cell lines.[1] Its multifaceted mechanism of action, targeting several core cancer-enabling pathways, positions it as a promising candidate for further investigation in oncology drug development. This guide delineates the primary mechanisms of this compound, focusing on its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways.
Cytotoxicity Profile of this compound
This compound demonstrates a broad spectrum of cytotoxic activity against multiple human cancer cell lines while showing significantly lower toxicity towards normal, non-cancerous cells. This selective cytotoxicity is a critical attribute for a potential chemotherapeutic agent.[1][2] The half-maximal inhibitory concentration (IC50) values across different cell lines are summarized below.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (μg/mL) | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| A549 | Non-small Cell Lung Carcinoma | 8.69 ± 2.43 | 27.64 | [3][4] |
| MCF-7 | Breast Adenocarcinoma | Described as "considerably cytotoxic" | - | [1][5] |
| MDA-MB-231 | Breast Adenocarcinoma | Described as "moderately cytotoxic" | - | [1][5] |
| HL-60 | Leukemia | Comparable to Doxorubicin | - | [1][5] |
| SMMC-7721 | Hepatocarcinoma | Comparable to Doxorubicin | - | [1][5] |
| SW-480 | Colon Adenocarcinoma | Comparable to Doxorubicin | - | [1][5] |
| MRC-5 | Normal Lung Fibroblast | 23.4 (Mildly toxic) | - |[1] |
Core Mechanisms of Action
This compound's anticancer activity is not attributed to a single mode of action but rather to a coordinated assault on multiple cellular processes that are fundamental to cancer cell survival and proliferation.
Induction of Apoptosis: A Dual-Pathway Approach
This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to ensure programmed cell death.
3.1.1 The Intrinsic (Mitochondrial) Pathway Treatment with this compound initiates a cascade of events centered on the mitochondria. This includes an increase in reactive oxygen species (ROS) production and the attenuation of the mitochondrial membrane potential.[4][6] These events lead to the release of cytochrome c from the mitochondria into the cytosol.[1] This process is tightly regulated by the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic proteins such as p53, Bax, Bak, and truncated Bid (tBid), while simultaneously downregulating key anti-apoptotic proteins including Bcl-2, Bcl-xL, survivin, XIAP, and cFLIP.[1][4][7] The cytosolic cytochrome c then activates caspase-9, a key initiator of the mitochondrial apoptotic cascade.[2][5]
3.1.2 The Extrinsic (Death Receptor) Pathway In parallel, this compound sensitizes cancer cells to apoptosis by upregulating the expression of death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) on the cell surface.[3][8] This upregulation facilitates the activation of the initiator caspase-8.[3] Activated caspase-8 can then directly activate the executioner caspases or cleave Bid into tBid, thereby amplifying the apoptotic signal through the intrinsic pathway.[3][4]
3.1.3 Convergence on Executioner Caspases Both the intrinsic (via caspase-9) and extrinsic (via caspase-8) pathways converge on the activation of executioner caspase-3.[1][2] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][4][5]
Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.
Table 2: Modulation of Apoptosis-Related Proteins and Caspases by this compound in A549 Cells
| Target | Effect | Fold Change / Increase | Time Point | Reference |
|---|---|---|---|---|
| c-IAP1 | Downregulation | 0.79-fold | 24 h | [3] |
| c-IAP2 | Downregulation | 0.56-fold | 24 h | [3] |
| MCL-1 | Downregulation | 0.59-fold | 24 h | [3] |
| Caspase-8 | Activation | 5.0-fold | 48 h | [1][3] |
| Caspase-8 | Activation | 8.6-fold | 72 h | [1][3] |
| DR4, DR5 | Upregulation | Dramatic Upregulation | 24 h | [3][8] |
| Bcl-2, Survivin, XIAP | Downregulation | Not Quantified | - | [1][4] |
| p53, Bax, Bak | Upregulation | Not Quantified | - |[4][7] |
Cell Cycle Arrest at S Phase
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, specifically at the S (synthesis) phase.[1][3] In A549 lung cancer cells, treatment with this compound leads to a significant accumulation of cells in this phase, preventing DNA replication and subsequent cell division.[1][3] This arrest is attributed to the modulation of cell cycle-regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[3][8]
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (45 μg/mL)
| Treatment Condition | Percentage of Cells in S Phase | Reference |
|---|---|---|
| Control (Untreated) | ~4.0% | [1][3] |
| 48-hour Treatment | 27.7% | [1][3] |
| 72-hour Treatment | 25.4% |[1][3] |
Caption: this compound mechanism for inducing S phase cell cycle arrest.
Inhibition of Pro-Survival Signaling Pathways
This compound further undermines cancer cell survival by suppressing key signaling pathways that are often constitutively active in malignancies.
3.3.1 Suppression of the NF-κB Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. This compound suppresses this pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3] This action sequesters the active p65 subunit of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of NF-κB target genes that promote survival and proliferation.[1]
3.3.2 Inhibition of STAT3 and Other Pro-Oncogenic Proteins this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another key transcription factor frequently overexpressed in tumors that drives cell proliferation and survival.[3][8] Additionally, this compound treatment leads to the downregulation of other important pro-oncogenic proteins, including COX-2 (an enzyme linked to inflammation and cancer progression) and c-myc (a transcription factor that regulates cellular growth).[3][8]
Table 4: Effect of this compound on Pro-Survival Protein Expression in A549 Cells (24h)
| Protein | Effect | Fold Change | Reference |
|---|---|---|---|
| COX-2 | Downregulation | 0.56-fold | [3] |
| c-myc | Downregulation | 0.72-fold | [3] |
| STAT3 | Inhibition | Downregulated Phosphorylation |[3][8] |
Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound.
Detailed Experimental Protocols
The findings described in this guide are based on a range of standard molecular and cellular biology techniques.
Cell Viability and Cytotoxicity Assay (SRB Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound for specified time periods (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.
-
Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Measurement: The absorbance (optical density) is read on a microplate reader at ~510 nm. The IC50 value is calculated from the dose-response curve.[1][2]
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: A549 cells are seeded and treated with this compound (e.g., 45 μg/mL) for 48 and 72 hours.
-
Harvesting: Cells are harvested, washed with PBS, and fixed gently in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using analysis software.[3][9]
Apoptosis Detection (Annexin V-FITC/PI Assay)
-
Treatment and Harvesting: Cells are treated with this compound for the desired duration, then harvested (including floating cells).
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are scored as late apoptotic/necrotic.[2][4]
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound for various time points, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific to the target proteins (e.g., Bcl-2, Caspase-3, p-STAT3, IκBα).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]
Caspase-8 Activation Assay by Flow Cytometry
-
Cell Treatment: A549 cells are treated with various concentrations of this compound for 48 and 72 hours.
-
Staining: A specific fluorescent inhibitor of caspases (e.g., a FLICA reagent for caspase-8) is added to the live cells. This reagent covalently binds to the active enzyme.
-
Analysis: Cells are washed and analyzed by flow cytometry to quantify the percentage of cells with active caspase-8 based on their fluorescence intensity.[3][10]
Conclusion
This compound exhibits its potent anticancer activity through a multi-pronged approach. It effectively induces programmed cell death by activating both the intrinsic and extrinsic apoptotic pathways, a mechanism underscored by the modulation of Bcl-2 family proteins and the activation of a full caspase cascade. Concurrently, it halts cellular proliferation by inducing a robust S-phase cell cycle arrest. The efficacy of these actions is further amplified by its ability to suppress critical pro-survival signaling networks, most notably the NF-κB and STAT3 pathways. This capacity to simultaneously target apoptosis, cell cycle progression, and oncogenic signaling makes this compound a compelling molecule for further preclinical and clinical development as a chemotherapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of apoptosis by this compound through phosphatidylserine externalisations and DNA fragmentation in breast cancer cells (MCF7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Chalepin: A Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalepin, a dihydrofuranocoumarin naturally occurring in plants of the Ruta genus, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] This technical guide provides an in-depth review of the current understanding of this compound's biological effects, with a focus on its anticancer, antiviral, antiprotozoal, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particularly well-documented mechanism of action in non-small cell lung cancer (A549) and breast cancer (MCF-7) cells.[2][3] Its anticancer activity is multifaceted, involving cell cycle arrest, induction of apoptosis through both extrinsic and intrinsic pathways, and modulation of key signaling cascades.
Quantitative Data on Anticancer Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures are summarized in the table below.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| A549 | Non-small Cell Lung Cancer | SRB | IC50 | 8.69 ± 2.43 µg/mL (27.64 µM) | [2] |
| MCF-7 | Breast Cancer | SRB | IC50 | Not specified, but remarkable activity reported | [3] |
| MDA-MB-231 | Breast Cancer | SRB | IC50 | Moderate activity reported | [3] |
| HT29 | Colon Cancer | Not Specified | IC50 | Not specified, but remarkable activity reported | [4] |
| HCT116 | Colon Cancer | Not Specified | IC50 | Not specified, but remarkable activity reported | [4] |
| A549 | Non-small Cell Lung Cancer | Flow Cytometry | Cell Cycle Arrest (S phase) at 45 µg/mL (48h) | 27.73% | [2] |
| A549 | Non-small Cell Lung Cancer | Flow Cytometry | Cell Cycle Arrest (S phase) at 45 µg/mL (72h) | 25.38% | [2] |
| A549 | Non-small Cell Lung Cancer | Flow Cytometry | Caspase 8 Activation at 45 µg/mL (48h) | 5-fold increase | [2] |
| A549 | Non-small Cell Lung Cancer | Flow Cytometry | Caspase 8 Activation at 45 µg/mL (72h) | 8.61-fold increase | [2] |
| A549 | Non-small Cell Lung Cancer | Western Blot | DR4 Expression (24h) | 2.17-fold increase | [2] |
| A549 | Non-small Cell Lung Cancer | Western Blot | DR5 Expression (24h) | 2.84-fold increase | [2] |
| A549 | Non-small Cell Lung Cancer | Western Blot | c-IAP1 Expression (24h) | 0.79-fold of control | [2] |
| A549 | Non-small Cell Lung Cancer | Western Blot | c-IAP2 Expression (24h) | 0.56-fold of control | [2] |
| A549 | Non-small Cell Lung Cancer | Western Blot | MCL-1 Expression (24h) | 0.59-fold of control | [2] |
| A549 | Non-small Cell Lung Cancer | Western Blot | COX-2 Expression (24h) | 0.56-fold of control | [2] |
| A549 | Non-small Cell Lung Cancer | Western Blot | c-myc Expression (24h) | 0.72-fold of control | [2] |
| A549 | Non-small Cell Lung Cancer | Western Blot | pRb Expression (24h) | 0.48-fold of control | [2] |
Experimental Protocols for Anticancer Activity Assessment
The human non-small cell lung carcinoma cell line, A549, is cultured as a monolayer in RPMI 1640 medium supplemented with 10% v/v Fetal Bovine Serum (FBS), 100 µg/mL penicillin/streptomycin, and 50 µg/mL amphotericin B. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 to 72 hours.
-
Fix the cells with 10% trichloroacetic acid.
-
Stain the cells with 0.4% Sulforhodamine B (SRB) solution.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.[3]
-
Seed A549 cells and treat with this compound (e.g., 45 µg/mL) for 48 and 72 hours.
-
Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and fix in 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells to remove ethanol and wash the cell pellets with cold PBS.
-
Resuspend the cells in 300 µL of staining solution containing 50 µg/mL propidium iodide (PI), 50 µg/mL RNase A, 0.1% Triton X-100, and 1 mg/mL sodium citrate.[2]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Plate 1 x 106 A549 cells per tissue culture dish and treat with this compound for desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Lyse the cells in a lysis buffer (20 mM Tris pH 7.4, 250 mM NaCl, 2 mM EDTA pH 8.0, 0.1% Triton X-100, 0.01 µg/mL aprotinin, 0.005 µg/mL leupeptin, 0.4 mM PMSF, and 4 mM sodium orthovanadate).[2]
-
Centrifuge the lysates at 15,000 rpm for 10 minutes to remove insoluble material.
-
Determine protein concentration using a standard protein assay.
-
Resolve equal amounts of protein on a 10.0% SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., Blocking One, Nacalai Tesque, Inc.).
-
Incubate the membrane with primary antibodies (1:1000 dilution) overnight at 4°C. Primary antibodies used in key studies include those against cyclin D1, cyclin E1, CDK2, CDK4, p21, p27, cIAP-1, cIAP-2, MCL-1, COX-2, c-myc, p65, phospho-p65, IκBα, phospho-IκBα, IKK-α, IKK-β, STAT3, phospho-STAT3, DR4, and DR5.[2][5]
-
Wash the membrane and incubate with horseradish peroxidase-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways, including the NF-κB, STAT3, and apoptosis pathways.
This compound inhibits the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[2] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in tumor cell survival, proliferation, and angiogenesis.[2] By inhibiting STAT3 activation, this compound can suppress the expression of downstream target genes.
This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Extrinsic Apoptosis Pathway: this compound upregulates the expression of death receptors DR4 and DR5, leading to the activation of caspase-8 and subsequent executioner caspases.[2]
Intrinsic Apoptosis Pathway: this compound also modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and activation of the intrinsic caspase cascade.[6]
Antiviral Activity
This compound has shown promising antiviral activity, particularly against the Hepatitis C virus (HCV).
Quantitative Data on Antiviral Activity
| Virus | Cell Line | Assay | Parameter | Value | Reference |
| Hepatitis C Virus (HCV) | Huh7.5 | Virus Infectivity | IC50 | 1.7 ± 0.5 µg/mL | [7] |
Experimental Protocol for Anti-HCV Activity
-
Cell Culture: Culture Huh7.5 cells, a human hepatoma cell line highly permissive to HCV infection, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics.[8]
-
Virus Production: Generate infectious HCV particles (e.g., JFH-1 strain) by transfecting in vitro transcribed HCV RNA into Huh7.5 cells.
-
Infection Assay:
-
Seed Huh7.5 cells in 24-well plates.
-
Infect the cells with HCV at a specific multiplicity of infection (MOI).
-
Treat the infected cells with various concentrations of this compound.
-
After a defined incubation period (e.g., 48 hours), harvest the cell culture supernatant.
-
-
Quantification of Viral Replication:
-
Determine the viral titer in the supernatant using a focus-forming unit (FFU) assay or quantify viral RNA levels by RT-qPCR.
-
Calculate the IC50 value based on the reduction in viral replication.[9]
-
Antiprotozoal Activity
This compound has demonstrated activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis.
Quantitative Data on Antiprotozoal Activity
| Organism | Assay | Parameter | Value | Reference |
| Entamoeba histolytica | In vitro susceptibility | IC50 | 28.95 µg/mL | [10] |
Experimental Protocol for Antiprotozoal Activity
-
Parasite Culture: Axenically cultivate Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain) in TYI-S-33 medium at 37°C.
-
In Vitro Susceptibility Assay:
-
Prepare serial dilutions of this compound in 96-well microtiter plates.
-
Add a standardized inoculum of E. histolytica trophozoites to each well.
-
Incubate the plates under anaerobic conditions at 37°C for 72 hours.
-
-
Determination of IC50:
-
Assess parasite viability using a colorimetric method, such as the resazurin reduction assay, or by microscopic counting of viable trophozoites.
-
Calculate the IC50 value from the dose-response curve.[3]
-
Antimicrobial Activity
This compound has also been reported to possess antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data on Antimicrobial Activity
| Organism | Assay | Parameter | Value (µg/mL) | Reference |
| MRSA strains | Broth Microdilution | MIC | 32-128 | Not explicitly stated for this compound alone, but for related compounds from the same plant source. |
Experimental Protocol for Antimicrobial Activity (Broth Microdilution)
-
Bacterial Strains and Media: Use clinically relevant MRSA strains and Mueller-Hinton Broth (MHB) for the assay.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Assay Procedure:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing MHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
-
Incubation and Reading: Incubate the plates at 35°C for 16-20 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
Conclusion
This compound is a promising natural product with a broad spectrum of biological activities. Its well-defined anticancer mechanisms, including the induction of cell cycle arrest and apoptosis via modulation of key signaling pathways like NF-κB and STAT3, make it a strong candidate for further investigation in oncology. Furthermore, its antiviral, antiprotozoal, and antimicrobial properties warrant additional research to explore its full therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future studies aimed at elucidating the complete pharmacological profile of this compound and its potential development into a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gaexcellence.com [gaexcellence.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Chalepin molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural product Chalepin, a dihydrofuranocoumarin with significant therapeutic potential. This document outlines its core physicochemical properties, detailed experimental protocols for its study, and an analysis of its known mechanisms of action, including its effects on key signaling pathways.
Core Physicochemical Data
This compound's fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₉H₂₂O₄ | [1][2] |
| Molecular Weight | 314.4 g/mol | [1][2] |
| Class | Dihydrofuranocoumarin | [1] |
| Appearance | Colorless crystalline needles | |
| Origin | Isolated from plants of the Ruta genus, such as Ruta chalepensis and Ruta angustifolia. | [1][3] |
Biological Activity and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, particularly in non-small cell lung cancer (A549) and colon carcinoma cells.[4][5] It has also been reported to possess anti-inflammatory, antiviral (including activity against Hepatitis C virus), and antiprotozoal properties.[5][6]
Experimental Protocols
This section details the methodologies for the isolation, purification, and biological evaluation of this compound, as cited in the scientific literature.
Isolation and Purification of this compound from Ruta angustifolia
This protocol describes a typical bioassay-guided isolation of this compound.
-
Plant Material and Extraction:
-
The aerial parts of Ruta angustifolia are collected, dried, and ground into a fine powder.[7]
-
The powdered plant material is extracted with 90% aqueous methanol at room temperature for 72 hours.[7]
-
The resulting methanol extract is then subjected to liquid-liquid partitioning. The extract is first partitioned with hexane to yield a hexane-soluble fraction and a hexane-insoluble residue.[7]
-
The hexane-insoluble portion is then partitioned between chloroform and water (1:1) to obtain a chloroform-soluble extract.[7]
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
The chloroform extract, which shows high cytotoxic activity, is treated with activated charcoal to remove chlorophyll.[3][7]
-
The decolorized extract is then subjected to preparative HPLC for the isolation of this compound.[3][7]
-
A semi-preparative C18 column is typically used with a gradient elution system of methanol and water.[7]
-
Fractions are collected and monitored by analytical HPLC, and those containing pure this compound are pooled and concentrated.[7]
-
Cell Culture and Cytotoxicity Assays
These protocols are fundamental for assessing the anticancer activity of this compound.
-
Cell Lines and Culture Conditions:
-
Human cancer cell lines, such as A549 (non-small cell lung cancer), and a normal cell line, such as MRC-5 (lung fibroblast), are used to determine selectivity.[2][7]
-
Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[2][7]
-
-
Sulforhodamine B (SRB) Assay for Cytotoxicity:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[3]
-
After treatment, the cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B dye.[3]
-
The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured to determine cell viability.[3]
-
Western Blot Analysis for Protein Expression
This technique is used to investigate the effect of this compound on the expression levels of proteins involved in signaling pathways.
-
A549 cells are treated with this compound for various time points.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[2][3]
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[2][3]
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, caspases, NF-κB subunits) overnight at 4°C.[2][4]
-
After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[2][3]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful tool to quantify the effects of this compound on the cell cycle and apoptosis.
-
Cell Cycle Analysis:
-
This compound-treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium iodide (PI).
-
The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
-
-
Apoptosis Detection (Annexin V/PI Staining):
-
Cells treated with this compound are harvested and resuspended in a binding buffer.[3]
-
The cells are then stained with FITC-conjugated Annexin V and propidium iodide (PI).[3]
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membrane integrity. The stained cells are analyzed by flow cytometry.[3]
-
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.
The Extrinsic Apoptotic Pathway
This compound has been shown to induce the extrinsic, or death receptor-mediated, pathway of apoptosis.[1][2] This involves the upregulation of death receptors on the cell surface, leading to the activation of caspase-8.
Caption: this compound-induced extrinsic apoptotic pathway.
The Intrinsic (Mitochondrial) Apoptotic Pathway
This compound also triggers the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[4] This leads to mitochondrial dysfunction and the activation of caspase-9.
Caption: this compound's role in the intrinsic apoptotic pathway.
Inhibition of NF-κB and STAT3 Signaling
This compound has been found to suppress the constitutively active Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are critical for cancer cell survival and proliferation.[1][2][8]
References
- 1. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gaexcellence.com [gaexcellence.com]
- 8. researchgate.net [researchgate.net]
Chalepin: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Dihydrofuranocoumarin
Chalepin, a natural compound belonging to the dihydrofuranocoumarin class, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, biological effects, and the molecular pathways it modulates.
Chemical and Physical Properties
CAS Number: 33054-89-6[1]
IUPAC Name: 2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1]
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₄ | [1] |
| Molecular Weight | 314.4 g/mol | [1] |
| Appearance | Colorless crystalline needles | [2] |
| Melting Point | 82-83 °C | [2] |
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways critical for cancer cell survival and proliferation.
Cytotoxicity
This compound exhibits selective cytotoxicity against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value |
| A549 | Non-small cell lung carcinoma | 8.69 ± 2.43 μg/mL (27.64 μM) |
| HL-60 | Human leukemia | Comparable to doxorubicin |
| SMMC-7721 | Hepatocarcinoma | Comparable to doxorubicin |
| MCF-7 | Breast cancer | Comparable to doxorubicin |
| SW-480 | Colon adenocarcinoma | Comparable to doxorubicin |
Modulation of NF-κB and STAT3 Signaling Pathways
A significant aspect of this compound's anticancer activity lies in its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are constitutively active in many cancers, promoting cell survival, proliferation, and inflammation.
This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and its subsequent translocation to the nucleus. It also downregulates the expression of various anti-apoptotic and proliferative genes regulated by NF-κB, including c-IAP1, c-IAP2, XIAP, survivin, Bcl-2, Bcl-xL, cyclin D1, and COX-2.
Furthermore, this compound inhibits the constitutive phosphorylation of STAT3, a key transcription factor involved in tumor progression. This inhibition leads to the downregulation of STAT3-regulated genes such as the anti-apoptotic protein Mcl-1 and the cell cycle regulator cyclin D1.
Antidiabetic Activity
This compound has also been identified as a potential therapeutic agent for diabetes. It has been shown to stimulate insulin release from pancreatic beta cells. In an in vitro study using the rat insulinoma cell line (INS-1), this compound demonstrated a significant, dose-dependent stimulation of glucose-mediated insulin release. At a concentration of 0.1 mg/mL, this compound induced a 138% increase in insulin secretion.
Experimental Protocols
Anticancer Assays
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A549 human non-small cell lung cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 μg/mL) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: A549 cells are treated with this compound for specified time points (e.g., 0, 6, 12, 24 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Antidiabetic Assay
Insulin Secretion Assay in INS-1 Cells
-
Cell Seeding and Culture: INS-1 rat insulinoma cells are seeded in 24-well plates and cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 μM β-mercaptoethanol until they reach 80-90% confluency.
-
Pre-incubation: Cells are washed twice with Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose and then pre-incubated in the same buffer for 2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: The pre-incubation buffer is removed, and the cells are incubated for 2 hours in KRBB containing 16.7 mM glucose (stimulatory concentration) in the presence or absence of various concentrations of this compound (e.g., 0.01, 0.1, 1 mg/mL). A control with a known insulin secretagogue (e.g., glibenclamide) is also included.
-
Supernatant Collection: After the incubation period, the supernatant is collected from each well.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using a rat insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of secreted insulin is normalized to the total protein content of the cells in each well. The results are expressed as a percentage of the control (16.7 mM glucose alone).
This technical guide provides a foundational understanding of this compound for researchers. Further investigations into its in vivo efficacy, safety profile, and pharmacokinetic properties are essential for its potential development as a therapeutic agent.
References
In Silico Docking of Chalepin: A Technical Guide to Understanding its Interaction with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalepin, a natural dihydrofuranocoumarin, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiparasitic properties. Found in plants of the Rutaceae family, such as Ruta chalepensis and Clausena anisata, this compound's therapeutic potential lies in its ability to interact with and modulate the function of key cellular proteins. This technical guide provides an in-depth overview of in silico molecular docking studies of this compound with its identified and putative target proteins. The focus is on providing a comprehensive understanding of the methodologies employed and the quantitative data derived from these computational analyses, offering valuable insights for researchers in drug discovery and development.
The primary target discussed in this guide is the glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH), an essential enzyme in the glycolytic pathway of trypanosomatid parasites. The interaction between this compound and gGAPDH is particularly noteworthy due to the existence of a co-crystallized structure, providing a solid foundation for computational studies. Additionally, this guide will explore the known effects of this compound on the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are critical in cancer and inflammation.
Data Presentation: Quantitative Analysis of this compound-Target Interactions
Molecular docking simulations predict the binding affinity of a ligand to a protein target, typically expressed as a binding energy score in kilocalories per mole (kcal/mol). A more negative value indicates a stronger and more favorable interaction. While extensive quantitative docking data for this compound against all its potential targets is not widely published, its interaction with Trypanosoma cruzi gGAPDH has been structurally characterized.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| This compound | Glycosomal Glyceraldehyde-3-Phosphate Dehydrogenase (gGAPDH) | 1K3T | Data not available in search results | Not specified in search results | [1] |
Note: While the crystal structure of this compound complexed with T. cruzi gGAPDH (PDB ID: 1K3T) is available, specific binding energy calculations from in silico docking studies were not found in the search results. The IC50 value of 55.5 μM from an in silico screening suggests a high binding affinity.[2]
Experimental Protocols: A Representative Methodology for Molecular Docking of this compound with gGAPDH
The following protocol is a representative methodology for performing molecular docking of this compound with its experimentally validated target, gGAPDH, using AutoDock Vina, a widely used open-source docking program. This protocol is based on established methodologies for similar inhibitor-enzyme complexes.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To retrieve the crystal structure of the target protein.
-
PubChem or similar database: To obtain the 3D structure of this compound.
Preparation of the Target Protein (gGAPDH)
-
Retrieve the Crystal Structure: Download the X-ray crystal structure of Trypanosoma cruzi gGAPDH in complex with this compound (PDB ID: 1K3T) from the Protein Data Bank.[1]
-
Protein Clean-up: Open the PDB file in a molecular visualization tool. To prepare for docking, remove the co-crystallized ligand (this compound), water molecules, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign Gasteiger charges to the protein atoms.
-
Define the Grid Box: Define a grid box that encompasses the active site of the enzyme. The coordinates of the co-crystallized this compound in the original PDB file can be used to center the grid box accurately. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Save in PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Ligand Optimization: Convert the SDF file to a PDB file. Using a molecular modeling tool, perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Define Torsions: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during the docking process.
-
Save in PDBQT format: Save the prepared ligand structure in the PDBQT file format.
Molecular Docking with AutoDock Vina
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file (a value of 8 is the default, but can be increased for more complex systems).
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output Analysis: Vina will generate an output file containing the predicted binding poses of this compound within the gGAPDH active site, ranked by their binding affinity scores (in kcal/mol).
Post-Docking Analysis
-
Visualization: Use a molecular visualization tool to load the protein structure and the docked poses of this compound.
-
Interaction Analysis: Analyze the interactions between the best-ranked pose of this compound and the amino acid residues in the active site of gGAPDH. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This analysis provides insights into the molecular basis of this compound's inhibitory activity.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical workflow for in silico molecular docking studies.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Chalepin from Ruta chalepensis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chalepin, a dihydrofuranocoumarin first isolated from Ruta chalepensis L. (Rutaceae), is a bioactive compound of significant interest due to its diverse pharmacological properties.[1][2] It has demonstrated a range of activities including anticancer, antiprotozoal, and antiviral effects.[1][2][3] Notably, in cancer cell lines, this compound has been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways such as NF-κB and STAT3.[4][5] These attributes make this compound a promising candidate for further investigation in drug discovery and development.
This document provides detailed protocols for the isolation and purification of this compound from the plant Ruta chalepensis, synthesized from various scientific reports. It includes methodologies for extraction, fractionation, and chromatographic purification, along with data summaries and visual workflows to guide researchers.
I. Experimental Protocols
Protocol 1: Plant Material Extraction and Fractionation
This protocol details the initial extraction from dried plant material and subsequent fractionation through liquid-liquid partitioning to enrich the this compound-containing fraction.
1. Plant Material Preparation:
-
Collect the aerial parts (leaves and stems) of Ruta chalepensis.
-
Dry the plant material at room temperature until a constant weight is achieved.
-
Grind the dried material into a fine powder.
2. Methanolic Extraction:
-
Method A: Maceration:
-
Soak the powdered plant material (e.g., 176.34 g) in 90% aqueous methanol at room temperature for 72 hours.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Method B: Soxhlet Extraction:
3. Liquid-Liquid Partitioning:
-
Dissolve the crude methanol extract (e.g., 63.29 g) in a suitable volume of 90% methanol.[6]
-
Hexane Partition: Perform a liquid-liquid partition with n-hexane (e.g., 1:1 v/v) to remove nonpolar compounds like fats and waxes. Separate the layers and collect the hexane-soluble fraction and the methanol-rich (hexane-insoluble) scum.[6]
-
Chloroform Partition:
-
Ethyl Acetate Partition (Optional):
-
Concentrate each fraction (hexane, chloroform, ethyl acetate, and water) using a rotary evaporator to obtain the respective dried extracts. The chloroform extract is the primary fraction of interest for this compound isolation.[6][7][8]
Protocol 2: Chromatographic Purification of this compound
This protocol describes the purification of this compound from the enriched chloroform extract using column chromatography and High-Performance Liquid Chromatography (HPLC).
1. Column Chromatography (CC):
-
Stationary Phase: Silica gel.
-
Sample Preparation: Adsorb the dried chloroform extract onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel slurry in a nonpolar solvent (e.g., n-hexane).
-
Elution:
-
Load the sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity. A common solvent system is n-hexane-chloroform, followed by chloroform-ethyl acetate, and finally ethyl acetate-methanol.[3] For example:
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL).[3]
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a pure spot corresponding to a this compound standard.
2. High-Performance Liquid Chromatography (HPLC):
-
For final purification, semi-preparative or preparative HPLC is recommended.[6]
-
Column: A reversed-phase C18 column is typically used (e.g., Agilent XDB-C18, 9.6 × 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of methanol and water is commonly employed.[6]
-
Example Gradient: Start with a higher concentration of water and gradually increase the methanol concentration over 25-35 minutes.[6]
-
-
Flow Rate: A typical flow rate for a semi-preparative column is around 5 mL/min.[6]
-
Detection: Monitor the elution at a wavelength where this compound absorbs, such as 200 nm.[6]
-
Injection Volume: Inject a concentrated solution of the this compound-rich fraction from the column chromatography (e.g., 50 µL of a 50 mg/mL solution).[6]
-
Collection: Collect the peak corresponding to the retention time of this compound (e.g., ~28.9 minutes under specific conditions).[6]
-
Purity Confirmation: Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods (NMR, MS).
II. Data Presentation
Table 1: Extraction and Fractionation Yields from Ruta Species
This table summarizes typical yields obtained from the extraction and partitioning process of Ruta angustifolia, a closely related species also known for containing this compound.
| Extraction Step | Starting Material | Yield (g) | Yield (%) | Reference |
| Methanol Extraction | 176.34 g dried aerial parts | 63.29 | 35.89% | [6] |
| 175.0 g dried leaves | 55.0 | 31.43% | [7] | |
| Hexane Fraction | 63.29 g methanol extract | 1.63 | 2.58% | [6] |
| 55.0 g methanol extract | 2.96 | 5.33% | [7] | |
| Chloroform Fraction | 63.29 g methanol extract | 14.58 | 23.04% | [6] |
| 55.0 g methanol extract | 11.85 | 21.35% | [7] | |
| Ethyl Acetate Fraction | 63.29 g methanol extract | 1.58 | 2.50% | [6] |
| 55.0 g methanol extract | 0.87 | 1.57% | [7] | |
| Water Fraction | 63.29 g methanol extract | 45.49 | 71.88% | [6] |
| 55.0 g methanol extract | 30.08 | 54.20% | [7] |
III. Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathways Modulated by this compound
This compound has been reported to interfere with several critical signaling pathways in cancer cells, primarily leading to cell cycle arrest and apoptosis.[4][5]
1. NF-κB and STAT3 Pathways: this compound treatment has been shown to downregulate the expression and phosphorylation of key proteins in the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4][5] These pathways are crucial for cancer cell survival, proliferation, and inflammation. By inhibiting them, this compound reduces the expression of downstream targets like c-myc and cyclooxygenase-2 (COX-2), contributing to its anti-proliferative effects.[4]
2. Extrinsic Apoptosis Pathway: this compound induces apoptosis through the extrinsic or death receptor-mediated pathway.[4] It upregulates the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5).[4] This leads to the activation of the initiator caspase-8, which in turn cleaves Bid to its truncated form (tBid), initiating the mitochondrial-dependent or -independent apoptotic cascade.[4]
3. Cell Cycle Arrest: The compound causes cell cycle arrest at the S phase.[4] This is associated with the downregulation of cyclin D and E, as well as their partner cyclin-dependent kinases, CDK4 and CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle.[4]
The diagram below visualizes the inhibitory effects of this compound on these key cellular pathways.
Caption: Key Signaling Pathways Modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gaexcellence.com [gaexcellence.com]
- 7. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound AND RUTAMARIN ISOLATED FROM RUTA ANGUSTIFOLIA INHIBIT CELL GROWTH IN SELECTED CANCER CELL LINES (MCF7, MDA-MB-231, HT29, AND HCT116) | JOURNAL INFORMATION AND TECHNOLOGY MANAGEMENT (JISTM) [gaexcellence.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Chalepin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalepin is a natural dihydrofuranocoumarin found in plants of the Rutaceae family, such as Ruta angustifolia and Ruta chalepensis.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] Specifically, this compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[3][4] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for research, quality control, and the development of new therapeutic agents. This document provides a comprehensive HPLC protocol for the analysis of this compound.
Experimental Protocols
This section details the validated HPLC method for the quantitative analysis of this compound. The protocol is based on established methods for the analysis of furanocoumarins from plant extracts.[5]
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
-
HPLC System: Agilent 1260 Infinity or equivalent.[5]
-
Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of ultrapure water and acetonitrile (ACN).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 200 nm.[5]
Table 1: HPLC Gradient Elution Program
| Time (minutes) | Acetonitrile (ACN) (%) | Ultrapure Water (%) |
| 0 - 20 | 30 | 70 |
| 20 - 25 | 30 → 60 | 70 → 40 |
| 25 - 35 | 60 → 100 | 40 → 0 |
| 35 - 40 | 100 | 0 |
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
3. Sample Preparation
-
Plant Material Extraction:
-
Dry the plant material (e.g., leaves of Ruta angustifolia) and grind it into a fine powder.[5]
-
Extract the powdered material with methanol at room temperature.[5]
-
Filter the extract and evaporate the solvent using a rotary evaporator.[5]
-
Dissolve the dried extract in methanol to a known concentration (e.g., 5 mg/mL).[3][5]
-
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm membrane filter to remove any particulate matter.[3]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5 µL of each standard solution in ascending order of concentration to generate a calibration curve.
-
Inject 5 µL of the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound has been reported to be approximately 28.890 minutes under similar conditions.[5]
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The following tables summarize the key parameters of the HPLC method and representative validation data for structurally related furanocoumarins, which can be used as a benchmark for the analysis of this compound.
Table 2: Summary of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)[3] |
| Mobile Phase | Gradient of Acetonitrile and Water[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 200 nm[5] |
| Injection Volume | 5 µL[3] |
| Expected Retention Time | ~28.89 minutes[5] |
Table 3: Representative HPLC Method Validation Data for Related Furanocoumarins (Psoralen and Bergapten)
Note: This data is for furanocoumarins structurally similar to this compound and serves as a representative example of expected method performance.
| Validation Parameter | Psoralen | Bergapten |
| Linearity Range (µg/mL) | 10.0 - 64.0[1][6] | 9.0 - 56.0[1][6] |
| Correlation Coefficient (r²) | 0.9983[6] | 0.9992[6] |
| Limit of Detection (LOD) (µg/mL) | 0.5[6] | 0.5[6] |
| Limit of Quantification (LOQ) (µg/mL) | 2.0[6] | 2.0[6] |
| Recovery (%) | 101.24 - 110.46[6] | 101.24 - 110.46[6] |
| Precision (RSD %) | < 2%[6] | < 2%[6] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from plant material.
References
- 1. [High-performance liquid chromatography for determination of psoralene, bergapten and apigenin in Ficus hirta Vahl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Chalepin using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
Chalepin, a natural dihydrofuranocoumarin, has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer properties.[1][2][3][4][5] Accurate structural elucidation is a critical prerequisite for understanding its mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products like this compound. This document provides detailed application notes and experimental protocols for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy in the structural characterization of this compound.
Quantitative NMR Data for this compound
The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, recorded in chloroform-d (CDCl₃) at 600 MHz for ¹H and 150 MHz for ¹³C.[6]
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) [6]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 7.20 | s | - |
| 5 | 7.48 | s | - |
| 9 | 6.71 | s | - |
| 2 | 4.72 | dd | 12.00, 6.00 |
| 2' | 6.17 | dd | 18.00, 12.00 |
| 3' | 5.09 | overlapping dd | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃) [6]
| Position | Chemical Shift (δ, ppm) |
| 9a | 162.25 |
| 7 | 160.21 |
| 8a | 154.64 |
| 2' | 145.61 |
| 5 | 138.09 |
| 6 | 130.87 |
| 3a | 124.58 |
| 4 | 123.26 |
| 4a | 113.14 |
| 3' | 112.09 |
| - | 97.14 |
Experimental Protocols for NMR Analysis
The following are detailed protocols for the key NMR experiments required for the structure elucidation of this compound. These are generalized protocols and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For long-term experiments or samples sensitive to oxidation, degas the sample by bubbling a slow stream of dry nitrogen or argon gas through the solution for several minutes.
¹H NMR Spectroscopy
-
Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
Receiver Gain (RG): Adjust to avoid signal clipping.
-
-
Processing:
-
Apply a window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
¹³C NMR and DEPT Spectroscopy
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Maintain the lock and shims from the ¹H experiment.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration and desired signal-to-noise ratio.
-
-
Acquisition Parameters (DEPT):
-
Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Use standard pulse programs for each experiment.
-
-
Processing:
-
Apply a window function (e.g., exponential with a line broadening of 1-2 Hz).
-
Fourier transform, phase correct, and calibrate the spectra.
-
2D COSY (Correlation Spectroscopy)
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Symmetrize the spectrum if necessary.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2 on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Cover the expected range of protonated carbons (e.g., 0-160 ppm).
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Perform a two-dimensional Fourier transform.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Cover the full expected ¹³C chemical shift range (e.g., 0-200 ppm).
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-Range Coupling Delay: Optimize for a J-coupling of 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the aforementioned NMR techniques.
Caption: Workflow for the structural elucidation of this compound using NMR.
Signaling Pathways and Logical Relationships in Structure Elucidation
The process of elucidating the structure of this compound from its NMR data follows a logical progression of establishing connectivity between different atoms. This can be visualized as a signaling pathway where information from one experiment informs the interpretation of another, ultimately leading to the final structure.
Caption: Logical flow of information in NMR-based structure elucidation.
By systematically applying these NMR techniques and interpreting the resulting data, researchers can confidently determine the complete chemical structure of this compound, providing a solid foundation for further biological and pharmacological investigations.
References
- 1. gaexcellence.com [gaexcellence.com]
- 2. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Chalepin: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the mass spectrometry analysis of Chalepin, a bioactive dihydrofuranocoumarin. The information is intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this compound.
Introduction
This compound, with a molecular formula of C₁₉H₂₂O₄ and a molecular weight of 314.15 g/mol , is a natural product isolated from plants of the Rutaceae family, such as Ruta angustifolia. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer activities. Accurate and robust analytical methods are crucial for the pharmacokinetic, pharmacodynamic, and toxicological studies of this compound. Mass spectrometry, coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and selectivity for the analysis of this compound in various matrices.
This application note provides protocols for both GC-MS and LC-MS/MS analysis of this compound, including sample preparation, instrument parameters, and data analysis. Additionally, it visualizes the key signaling pathways influenced by this compound to provide a broader context for its biological activity.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the quantitative analysis of this compound using GC-MS and LC-MS/MS.
Table 1: GC-MS Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Ion (M⁺) | m/z 314 | [1] |
| Major Fragment Ion 1 | m/z 299 | [1] |
| Major Fragment Ion 2 | m/z 255 | [1] |
| Retention Time | Compound-specific, dependent on GC conditions |
Table 2: LC-MS/MS Quantitative Data for this compound (Proposed)
| Parameter | Value (Positive ESI Mode) |
| Precursor Ion ([M+H]⁺) | m/z 315 |
| Product Ion 1 (Loss of H₂O) | m/z 297 |
| Product Ion 2 (Characteristic Dihydrofuranocoumarin Fragment) | m/z 187 |
| Collision Energy (CE) | To be optimized (typically 10-30 eV) |
| Dwell Time | To be optimized (typically 50-200 ms) |
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for extracting this compound from a biological matrix (e.g., plasma, tissue homogenate) is provided below. This protocol may require optimization based on the specific matrix and research goals.
Materials:
-
Biological matrix containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 314, 299, and 255.
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: To be optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor m/z 315 → Product m/z 297 and m/z 187.
-
Internal Standard: To be determined based on the selected IS.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB and STAT3 pathways, and by inducing the extrinsic apoptotic pathway.[2][3]
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of this compound from a biological sample.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the mass spectrometric analysis of this compound. The GC-MS method is suitable for the identification and quantification of this compound, while the proposed LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex biological matrices. Researchers are encouraged to optimize the provided protocols for their specific applications and instrumentation. The visualization of this compound's signaling pathways offers a valuable context for interpreting analytical results in drug discovery and development.
References
Application Notes and Protocols: Solubility of Chalepin in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available information regarding the solubility of Chalepin in dimethyl sulfoxide (DMSO) and other organic solvents. It includes protocols for solubility determination and experimental workflows, alongside diagrams of relevant biological pathways affected by this compound.
This compound Solubility Profile
This compound is a dihydrofuranocoumarin first isolated from Ruta chalepensis.[1] It has demonstrated a range of biological activities, including anticancer, antiviral, and antidiabetic properties.[1] For in vitro and other experimental studies, this compound is frequently dissolved in organic solvents, with DMSO being the most commonly cited.[2][3]
While specific quantitative solubility data (e.g., in mg/mL or molarity at a given temperature) for this compound in various organic solvents is not extensively reported in publicly available literature, several studies provide qualitative and contextual solubility information. For instance, this compound has been successfully dissolved in DMSO for use in numerous cell-based assays.[2][3] Methanol is also used as a solvent during the extraction and purification process.[4]
The following table summarizes the reported solvents used to dissolve this compound or extracts containing it.
| Solvent | Compound/Extract | Concentration | Application | Reference |
| DMSO | This compound | Not specified | Cell culture experiments (A549 cells) | [2][3] |
| DMSO | Methanol, hexane, chloroform, and ethyl acetate extracts of Ruta angustifolia | 40 mg/mL | Cytotoxicity screening | [4] |
| Methanol | Semi-purified chloroform extract containing this compound | 5 mg/mL | HPLC analysis | [4] |
| Methanol | Crude extract of Ruta angustifolia | Not specified | Initial extraction from plant material | [4] |
| Chloroform | This compound | Not specified | Isolation from plant extracts | [4] |
Note: The solubility of a compound can be influenced by factors such as temperature, purity, and the crystalline form of the solute.[5] The data above should be considered as a guideline. For precise applications, it is crucial to determine the solubility experimentally.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol describes a standard procedure for determining the equilibrium (thermodynamic) solubility of a compound like this compound in a specific solvent, adapted from established methodologies.[5]
Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.
Materials:
-
This compound (solid, pure form)
-
Solvent of interest (e.g., DMSO, ethanol, methanol)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectrophotometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24 to 72 hours) to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. For solvents like DMSO, which can be viscous, centrifugation (e.g., at 10,000 x g for 15 minutes) is recommended to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or other quantitative method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
Protocol for Preparation of a this compound Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Aseptically weigh the desired amount of this compound into a sterile tube.
-
Solubilization: Add the required volume of sterile, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37 °C water bath may aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20 °C or -80 °C to avoid repeated freeze-thaw cycles.
-
Application: When needed, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathways and Workflows
This compound-Modulated Signaling Pathways
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, including the NF-κB and STAT3 pathways, and by inducing the extrinsic pathway of apoptosis.[2][6][7]
General Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based experiment, from stock solution preparation to final analysis.
References
- 1. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gaexcellence.com [gaexcellence.com]
- 5. Solubility Measurements | USP-NF [uspnf.com]
- 6. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Chalepin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Chalepin stock solutions and their application in cell culture-based assays. The information is intended to guide researchers in utilizing this compound for in vitro studies.
Introduction to this compound
This compound is a natural dihydrofuranocoumarin found in plants of the Rutaceae family, such as Ruta angustifolia.[1][2] It has demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. In cancer cell lines, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, cause cell cycle arrest, and inhibit key signaling pathways such as NF-κB and STAT3.[1][2][3]
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₃ | Inferred from structure |
| Molecular Weight | 314.38 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO | [1][2][4] |
| Storage of Solid | Store at -20°C, protect from light | General laboratory practice |
| Storage of Stock Solution | Store at -20°C in aliquots to avoid freeze-thaw cycles | [5] |
Preparation of this compound Stock Solutions
3.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
3.2. Protocol for a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 314.38 g/mol * (1000 mg / 1 g) = 3.14 mg
-
-
-
Weighing:
-
Carefully weigh out 3.14 mg of this compound powder using an analytical balance.
-
-
Dissolving:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex or gently sonicate until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
Sterilization:
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility. This is particularly important if the initial DMSO was not from a sealed, sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[6] For sensitive cell lines, the DMSO concentration should be even lower, around 0.1%.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
4.1. Cytotoxicity Assay (SRB Assay)
This protocol is adapted from methodologies used in studies on this compound.[4]
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., A549, MCF7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After incubation, gently add 50 µL of cold TCA (10% w/v final concentration) to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Shake the plate on a plate shaker for 5 minutes to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
4.2. Cell Cycle Analysis by Flow Cytometry
This protocol is based on studies investigating this compound's effect on the cell cycle.[1]
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and add the cell suspension dropwise into 4 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M).
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[1][2][3] A primary mechanism is the induction of apoptosis.
Workflow for Investigating this compound-Induced Apoptosis
The following diagram illustrates a typical experimental workflow to investigate the pro-apoptotic effects of this compound.
Workflow for studying this compound-induced apoptosis.
This compound's Effect on Apoptotic Signaling Pathways
This compound induces apoptosis by affecting both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The following diagram illustrates the key molecular players involved.
This compound's modulation of apoptotic signaling pathways.
Summary of Quantitative Data
IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Incubation Time | Assay | Source |
| A549 | Non-small Cell Lung Cancer | 8.69 ± 2.43 | 27.64 | 72h | SRB | [1][4][7] |
| MCF7 | Breast Cancer (ER+) | 8.5 | ~27 | 72h | SRB | [8] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 19.8 | ~63 | 72h | SRB | [8] |
| HT29 | Colon Cancer | - | - | 72h | SRB | [9] |
| HCT116 | Colon Cancer | - | - | 72h | SRB | [9] |
Note: Some studies reported cytotoxicity without specifying the exact IC₅₀ value for all cell lines tested.
Effect of this compound on A549 Cell Cycle Distribution
| Treatment | % G₀/G₁ | % S | % G₂/M | Incubation Time | Source |
| Control (Untreated) | - | ~4.02 | - | 48h | [1] |
| This compound (45 µg/mL) | - | 27.73 | - | 48h | [1] |
| Control (Untreated) | - | - | - | 72h | [1] |
| This compound (45 µg/mL) | - | 25.38 | - | 72h | [1] |
Note: The data indicates a significant accumulation of cells in the S phase upon this compound treatment.[1]
These notes and protocols provide a comprehensive guide for the in vitro use of this compound. Researchers should always optimize conditions for their specific cell lines and experimental setups.
References
- 1. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. lifetein.com [lifetein.com]
- 7. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gaexcellence.com [gaexcellence.com]
Chalepin Cytotoxicity Assay: Application Notes and Protocols for MTT and SRB Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalepin, a natural furanocoumarin isolated from plants of the Ruta genus, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic signaling pathways, making it a compound of interest for cancer research and drug development. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay.
Principle of the Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Data Presentation: this compound Cytotoxicity (IC50)
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines and a normal cell line, as determined by cytotoxicity assays.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Assay Type | Incubation Time (hours) | Reference |
| A549 | Lung Carcinoma | 8.69 ± 2.43 | 27.64 | SRB | 72 | [1] |
| Ca Ski | Cervical Cancer | > 100 | > 318 | SRB | 72 | [1] |
| HCT-116 | Colon Carcinoma | > 100 | > 318 | SRB | 72 | [1] |
| MCF7 | Breast Adenocarcinoma | 8.5 | ~27 | SRB | Not Specified | |
| MDA-MB-231 | Breast Adenocarcinoma | 19.8 | ~63 | SRB | Not Specified | |
| HT29 | Colon Adenocarcinoma | Not Specified | Not Specified | SRB | Not Specified | [2] |
| MRC-5 | Normal Lung Fibroblast | 23.4 ± 0.6 | ~74.5 | SRB | 72 | [1] |
Experimental Protocols
General Laboratory Requirements
-
Sterile 96-well cell culture plates
-
Humidified incubator with 5% CO2 at 37°C
-
Microplate reader
-
Multichannel pipette
-
Sterile pipette tips
-
Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
Protocol 1: MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS. Filter sterilize the solution and store it at -20°C in the dark.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or Dimethyl sulfoxide (DMSO).
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: SRB Cytotoxicity Assay
This protocol is adapted from studies that have utilized the SRB assay to determine the cytotoxicity of this compound.[1][2]
Reagent Preparation:
-
Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve TCA in deionized water. Store at 4°C.
-
Sulforhodamine B (SRB) Solution (0.4% w/v): Dissolve SRB in 1% acetic acid.
-
Washing Solution (1% v/v Acetic Acid): Dilute acetic acid in deionized water.
-
Solubilization Solution (10 mM Tris base): Dissolve Tris base in deionized water, pH 10.5.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 200 µL of the this compound dilutions. Include a vehicle control and a blank control.
-
Incubate for 24, 48, or 72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% acetic acid.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 565 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell growth inhibition for each treatment group.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the SRB cytotoxicity assay.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Conclusion
Both the MTT and SRB assays are reliable methods for determining the cytotoxicity of this compound. The choice of assay may depend on the specific cell line and the experimental question. The SRB assay, which measures total protein content, may be less susceptible to interference from compounds that affect cellular metabolism without causing cell death. The provided protocols and data serve as a comprehensive guide for researchers investigating the anticancer potential of this compound.
References
Application Notes and Protocols: In Vitro Antiviral Activity of Chalepin Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health issue, affecting millions worldwide and leading to chronic liver diseases, including cirrhosis and hepatocellular carcinoma. While direct-acting antivirals (DAAs) have significantly improved treatment outcomes, the emergence of drug-resistant strains and the high cost of therapy necessitate the discovery of new anti-HCV agents. Chalepin, a natural furocoumarin isolated from plants of the Ruta genus, has demonstrated potent in vitro antiviral activity against HCV.[1][2][3] This document provides detailed protocols for assessing the anti-HCV efficacy of this compound, summarizing its known activity and outlining the methodologies for its evaluation in a laboratory setting.
Mechanism of Action
Studies have revealed that this compound inhibits the Hepatitis C virus at a post-entry stage of its lifecycle.[1][3] The primary mechanism involves the significant reduction of HCV RNA replication and subsequent viral protein synthesis.[1][3] While the precise molecular target within the HCV replication complex has not been definitively identified, the observed effects strongly suggest interference with the viral machinery responsible for genome amplification.
Quantitative Data Summary
This compound exhibits strong dose-dependent inhibitory effects on HCV replication in cell culture. Its efficacy is notably greater than that of Ribavirin, a commonly used antiviral drug in HCV therapy. The following table summarizes the key quantitative data for this compound's anti-HCV activity.
| Compound | EC50 (50% Effective Concentration) | CC50 (50% Cytotoxic Concentration) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1.7 ± 0.5 µg/mL | > 23.4 µg/mL (in MRC-5 cells)¹ | > 13.7 |
| Ribavirin | 2.8 ± 0.4 µg/mL | Not Reported | Not Applicable |
¹The CC50 value for this compound in the specific Huh7it-1 cell line used for the antiviral assay was not explicitly reported. However, it was noted to have no apparent cytotoxicity at its effective concentrations.[1] A study on the normal human lung fibroblast cell line MRC-5 reported an IC50 value of 23.4 µg/mL, suggesting low toxicity in non-cancerous cells and thus a favorable selectivity index.[4]
Visualized Experimental and Biological Pathways
The following diagrams illustrate the general experimental workflow for evaluating this compound's anti-HCV activity and its proposed mechanism of action.
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the in vitro antiviral activity of this compound against HCV.
Protocol 1: Cell and Virus Culture
This protocol describes the maintenance of Huh7 human hepatoma cells and the propagation of the HCV JFH1 strain.
Materials:
-
Huh7 or Huh7.5 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids (NEAA)
-
HCV JFH1 virus stock
-
Cell culture flasks (T-75) and plates (96-well, 24-well, 6-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Maintenance: Culture Huh7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
Virus Propagation: Seed Huh7.5 cells in a T-75 flask. Once confluent, infect the cells with HCV JFH1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate for 4-6 days. Harvest the cell culture supernatant, clarify by centrifugation (1000 x g for 10 minutes), and store at -80°C in aliquots.
Protocol 2: Cytotoxicity Assay (WST-1 Method)
This assay determines the cytotoxicity of this compound on Huh7 cells to establish the 50% cytotoxic concentration (CC50).
Materials:
-
Huh7 cells
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader (450 nm and >600 nm reference wavelength)
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 3: HCV Antiviral Activity Assay
This protocol measures the inhibition of HCV replication by this compound.
Materials:
-
Huh7.5 cells
-
HCV JFH1 virus stock
-
This compound stock solution
-
Complete DMEM
-
96-well plates
Procedure:
-
Cell Seeding: Seed Huh7.5 cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.
-
Infection and Treatment:
-
Post-entry Assay: Infect cells with HCV JFH1 (MOI = 0.1) for 2 hours. Remove the virus inoculum, wash the cells with PBS, and add 100 µL of complete DMEM containing serial dilutions of this compound.
-
Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
-
Incubate for 48 hours at 37°C.
-
After incubation, the supernatant can be collected for viral titration, and the cell lysate can be prepared for RNA or protein analysis as described in the following protocols.
Protocol 4: HCV RNA Quantification by Real-Time RT-PCR
This protocol quantifies the level of intracellular HCV RNA to determine the extent of viral replication inhibition.
Materials:
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step RT-qPCR kit
-
HCV-specific primers and probe (targeting the 5' UTR)
-
Real-time PCR instrument
-
Cell lysates from Protocol 3
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates of the antiviral assay plate according to the manufacturer's protocol.
-
RT-qPCR Reaction: Set up the RT-qPCR reaction using an appropriate master mix, HCV-specific primers/probe, and the extracted RNA. A typical reaction includes:
-
Reverse transcription: 50°C for 10 minutes
-
Initial denaturation: 95°C for 5 minutes
-
PCR cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute
-
-
Data Analysis:
-
Use the cycle threshold (Ct) values to determine the relative quantification of HCV RNA.
-
Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
Calculate the percentage of inhibition for each this compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Protocol 5: HCV Protein Detection by Western Blot
This protocol assesses the effect of this compound on the expression of HCV proteins (e.g., NS3 or Core).
Materials:
-
Cell lysates from a scaled-up version of Protocol 3 (e.g., in 6-well plates)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., mouse anti-HCV NS3, mouse anti-HCV Core, mouse anti-β-actin)
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NS3 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative reduction in HCV protein expression.
Conclusion
This compound is a promising natural compound with significant anti-HCV activity, acting through the inhibition of viral RNA replication and protein synthesis. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound and other potential anti-HCV candidates. Further investigation into its precise molecular target and in vivo efficacy is warranted to explore its potential as a novel therapeutic agent for Hepatitis C.
References
- 1. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gaexcellence.com [gaexcellence.com]
- 4. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential | MDPI [mdpi.com]
Chalepin: Application Notes and Protocols for Antiplatelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Chalepin in antiplatelet aggregation assays. This document outlines detailed protocols for in vitro evaluation using Light Transmission Aggregometry (LTA), summarizes key quantitative data, and illustrates the proposed signaling pathways and experimental workflows.
Introduction
This compound, a natural dihydrofuranocoumarin found in plants of the Ruta genus, has garnered scientific interest for its diverse biological activities, including its potential as an antiplatelet agent.[1][2] Aberrant platelet aggregation is a key factor in the pathogenesis of thrombotic diseases, making the investigation of novel antiplatelet compounds like this compound a critical area of research. These protocols are designed to provide a standardized framework for assessing the efficacy of this compound in inhibiting platelet aggregation.
Principle of Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is the gold standard for in vitro assessment of platelet function. The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are individually suspended in the plasma, creating a turbid solution with low light transmission. Upon the addition of a platelet agonist, such as Adenosine Diphosphate (ADP), collagen, or arachidonic acid, platelets activate and clump together. This aggregation reduces the turbidity of the PRP, allowing more light to pass through to a photodetector. The resulting increase in light transmission is recorded over time, providing a quantitative measure of platelet aggregation.
Data Presentation
The following table summarizes the inhibitory effects of this compound and related compounds on platelet aggregation induced by various agonists. It is important to note that specific IC50 values for this compound are not widely available in the public domain. The data for Chalepensin, a closely related furanocoumarin, and extracts from Ruta chalepensis are included to provide a comparative context for the expected antiplatelet activity of this compound.
| Compound/Extract | Agonist | Concentration | % Inhibition | Reference |
| Chalepensin | Arachidonic Acid | 100 µg/mL | Significant Inhibition | [3] |
| Chalepensin | Collagen | 100 µg/mL | Significant Inhibition | [3] |
| Ruta chalepensis Ethyl Acetate Extract | ADP | Not Specified | Inhibited | [4] |
| Ruta chalepensis Ethyl Acetate Extract | Collagen | Not Specified | 50% Inhibition | [4] |
| Bergapten | ADP | Not Specified | More active than Chalepensin | [4] |
| Chalepensin | Collagen | Not Specified | More active than Bergapten | [4] |
Experimental Protocols
This section provides a detailed protocol for evaluating the antiplatelet activity of this compound using Light Transmission Aggregometry.
Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Human whole blood (from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate anticoagulant
-
Platelet agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Arachidonic Acid (AA)
-
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
-
Pipettes and tips
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[5] The first few milliliters of blood should be discarded to avoid contamination with tissue factors.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[5] Carefully aspirate the upper layer of PRP and transfer it to a separate sterile tube.
-
PPP Preparation: Re-centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).[5] The PPP will be used to set the 100% aggregation baseline.
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP to ensure consistency between experiments.
Light Transmission Aggregometry Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into an aggregometer cuvette and place it in the appropriate channel of the aggregometer. Set this as 100% light transmission (representing maximum aggregation).
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar. Place it in the sample well and set this as 0% light transmission (representing no aggregation).
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in DMSO. Further dilute with PBS to achieve the desired final concentrations. Ensure the final DMSO concentration in the PRP is below 0.5% to avoid solvent-induced effects.
-
In a fresh cuvette, add 445 µL of PRP and 5 µL of the this compound working solution (or vehicle control - PBS with the same final concentration of DMSO).
-
Incubate the PRP with this compound (or vehicle) for a predetermined time (e.g., 5 minutes) at 37°C with stirring.
-
-
Induction of Platelet Aggregation:
-
Add 50 µL of the platelet agonist (e.g., ADP, collagen, or arachidonic acid at a predetermined optimal concentration) to the cuvette containing the pre-incubated PRP.
-
Immediately start recording the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%) by plotting a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Proposed Signaling Pathway of this compound's Antiplatelet Action
Based on the known mechanisms of other coumarins, this compound is proposed to inhibit platelet aggregation primarily through the interference with the arachidonic acid pathway.[6]
Discussion of Mechanism
The antiplatelet effects of many coumarin derivatives are attributed to their ability to inhibit key enzymes in the platelet activation cascade.[6] The proposed primary mechanism for this compound is the inhibition of cyclooxygenase-1 (COX-1). COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that amplifies the aggregation signal. By inhibiting COX-1, this compound would reduce the production of TXA2, thereby dampening the platelet aggregation response to various stimuli.[6]
Additionally, some coumarins have been shown to interfere with phosphoinositide breakdown, a critical step in intracellular calcium mobilization, which is essential for platelet activation and granule release.[6] Further studies would be required to fully elucidate the precise molecular targets of this compound within the platelet signaling network.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the investigation of this compound's antiplatelet properties. The use of standardized Light Transmission Aggregometry assays will enable researchers to generate reliable and reproducible data on the efficacy and potency of this compound as a potential therapeutic agent for the prevention and treatment of thrombotic disorders. Further research is warranted to confirm the specific molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Chalepin Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Chalepin in in vitro assays, achieving optimal solubility is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro assays.[1][2][3][4] It is recommended to prepare a concentrated stock solution in 100% DMSO, which can then be further diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: What is a typical stock solution concentration for this compound in DMSO?
A2: Studies have successfully used stock solution concentrations of this compound extracts in DMSO ranging from 20 mg/mL to 40 mg/mL.[1][5] It is advisable to start with a concentration in this range and adjust as needed based on the purity of your this compound sample and the requirements of your specific assay.
Q3: What is the maximum permissible final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5% (v/v).[1][2] It is crucial to perform vehicle controls with the same final DMSO concentration to account for any potential effects of the solvent on your experimental system.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Vortexing during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing to facilitate rapid mixing and dispersion.
-
Pre-warming the aqueous buffer: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound.
-
Use of surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help to maintain this compound in solution.
Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?
A5: Yes, several alternative formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.
-
Solid Dispersions: This technique involves dispersing this compound in a solid-state carrier, which can enhance its dissolution rate and apparent solubility in aqueous media.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound in 100% DMSO
Possible Cause: The this compound sample may have low purity, or you may be exceeding its maximum solubility in DMSO.
Troubleshooting Steps:
-
Ensure Anhydrous DMSO: Use a fresh, unopened bottle of anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.
-
Gentle Heating: Gently warm the DMSO-Chalepin mixture in a water bath at 37°C for a short period (5-10 minutes) with intermittent vortexing.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to aid dissolution.
-
Determine Maximum Solubility: If the compound still does not dissolve, you may have exceeded its solubility limit. Perform a serial dilution of your attempted stock to find the highest concentration that remains in solution.
Issue 2: this compound Crystallizes Out of Solution During Storage
Possible Cause: The stock solution is supersaturated, or the storage temperature is too low.
Troubleshooting Steps:
-
Store at Room Temperature: If stored at -20°C or -80°C, allow the stock solution to fully equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Re-dissolve Before Use: Before each use, visually inspect the stock solution for any precipitates. If present, gently warm and vortex or sonicate the solution to ensure it is fully redissolved.
-
Prepare Fresh Solutions: For long-term experiments, it is best practice to prepare fresh stock solutions periodically to ensure consistency.
Quantitative Data Summary
| Solvent System | Concentration | Notes |
| 100% DMSO | 20 mg/mL | Stock solution of this compound extract.[1][2] |
| 100% DMSO | 40 mg/mL | Stock solution of this compound extract fractions.[5] |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Solutions using DMSO
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Aqueous buffer or cell culture medium
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mg/mL).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Dilution: For in vitro assays, perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous buffer or cell culture medium to reach the final desired concentration. Ensure the final DMSO concentration remains below 0.5% (v/v).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation
This protocol is adapted from methods used for other poorly soluble coumarins and can be optimized for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (96%)
-
Purified water
-
Magnetic stirrer
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve this compound: Dissolve this compound in 96% ethanol to a suitable concentration (e.g., 1-5 mg/mL) with the aid of sonication.
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the ethanolic this compound solution. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2) to find the optimal solubilization.
-
Complexation: Stir the resulting mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize to obtain a dry powder of the this compound-cyclodextrin complex.
-
Reconstitution: The lyophilized powder can be reconstituted in the desired aqueous buffer for the in vitro assay. The solubility of the complex should be determined to ensure complete dissolution.
Protocol 3: Preparation of a this compound Solid Dispersion
This is a general method that can be adapted for this compound.
Materials:
-
This compound
-
A suitable water-soluble carrier (e.g., Poloxamer 188, PVP K30)
-
A suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the chosen carrier in the organic solvent. The ratio of drug to carrier should be optimized (e.g., 1:1, 1:2, 1:5).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion and gently grind it into a fine powder.
-
Solubility Assessment: Determine the solubility of the prepared solid dispersion in your aqueous assay buffer.
Visualizations
References
- 1. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gaexcellence.com [gaexcellence.com]
Chalepin precipitation in aqueous solutions and buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of the poorly water-soluble compound, referred to here as Compound X (e.g., Chalepin), in aqueous solutions and buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Compound X precipitating out of solution?
A1: Precipitation of poorly soluble compounds like Compound X is a common issue and can be attributed to several factors. The most common reasons include exceeding the compound's solubility limit in the specific aqueous buffer, changes in pH or temperature, interactions with components of the buffer system, or the use of an inappropriate co-solvent. The phenomenon of a compound coming out of solution is often due to its hydrophobic nature, which makes it energetically favorable to aggregate in aqueous environments.
Q2: What is the general solubility of Compound X?
A2: The solubility of Compound X is highly dependent on the solvent and buffer conditions. Generally, it is poorly soluble in aqueous solutions. For a general understanding, please refer to the solubility data below. Note that these are example values and actual solubility should be determined empirically for your specific experimental conditions.
Troubleshooting Guide
Issue: Compound X precipitates immediately upon addition to my aqueous buffer.
This is a common indication that the compound's solubility limit has been drastically exceeded.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Ensure your stock solution in an organic solvent (e.g., DMSO) is not too concentrated. A highly concentrated stock can cause immediate precipitation when diluted into an aqueous buffer where the compound is less soluble.
-
Optimize Co-solvent Percentage: The final concentration of the organic co-solvent (like DMSO or ethanol) in your aqueous buffer should be kept as low as possible while ensuring the compound remains in solution. However, a minimum amount is often necessary.
-
Adjust pH: The solubility of many compounds is pH-dependent. Determine the pKa of Compound X and adjust the pH of your buffer to a range where the compound is more soluble (e.g., for an acidic compound, a higher pH might increase solubility).
-
Sequential Dilution: Instead of a single large dilution, try a stepwise or serial dilution of the stock solution into the aqueous buffer. This can sometimes prevent the compound from crashing out.
Issue: Compound X precipitates over time or upon temperature change.
This may indicate that the solution is supersaturated or that the compound is unstable under the current storage conditions.
Troubleshooting Steps:
-
Temperature Control: Some compounds are less soluble at lower temperatures. If you are working on ice or refrigerating your solution, consider whether this is necessary. Conversely, some compounds can degrade or precipitate at higher temperatures.
-
Use of Solubilizing Agents: Consider the inclusion of solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your buffer. These can help to keep hydrophobic compounds in solution.
-
Protect from Light: If your compound is light-sensitive, exposure can lead to degradation and precipitation. Work in low-light conditions and use amber-colored tubes.
-
Fresh Preparations: For compounds with limited stability in aqueous solutions, it is always best to prepare the solutions fresh before each experiment.
Data and Protocols
Table 1: Example Solubility Data for Compound X
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | < 5 |
| 10% DMSO in PBS | 7.4 | 25 | 50 |
| 5% Tween® 80 in Water | 7.0 | 25 | 100 |
Experimental Protocol: Preparation of a 10 µM Working Solution of Compound X
This protocol provides a general method for preparing a working solution of a poorly soluble compound in an aqueous buffer, minimizing the risk of precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve Compound X in 100% DMSO to create a 10 mM stock solution.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
-
Prepare an Intermediate Dilution:
-
Dilute the 10 mM stock solution 1:10 in 100% DMSO to create a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Slowly add the 1 mM intermediate stock solution drop-wise to your pre-warmed (to experimental temperature) aqueous buffer while vortexing. The final DMSO concentration should typically be kept below 1%, and ideally below 0.1%, to avoid solvent effects in biological assays. For a 10 µM final concentration, this would be a 1:100 dilution of the 1 mM stock.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Visual Guides
Caption: A decision tree for troubleshooting precipitation issues.
Caption: A standard protocol for dissolving poorly soluble compounds.
Technical Support Center: Optimizing Chalepin Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing chalepin to induce apoptosis in cancer cell lines. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate successful experimentation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptotic induction observed | - Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce apoptosis in the specific cell line being used. - Insufficient Incubation Time: The duration of treatment may not be long enough for the apoptotic cascade to be initiated and detected. - Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to this compound-induced apoptosis. - Reagent Quality: The this compound stock solution may have degraded, or other reagents used in the apoptosis assay may be faulty. | - Perform a dose-response experiment: Test a range of this compound concentrations (e.g., from the low µM to the IC50 value and above) to determine the optimal concentration for your cell line. - Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1] - Consult literature for cell line sensitivity: Review studies that have used this compound on your specific cell line or similar cell types. If resistance is suspected, consider combination therapies. - Verify reagent integrity: Prepare a fresh stock solution of this compound. Ensure all assay reagents are within their expiration dates and have been stored correctly. Include positive and negative controls in your experiments.[2] |
| High background apoptosis in control cells | - Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, over-confluency, or contamination, can lead to spontaneous apoptosis. - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be cytotoxic at the concentration used. | - Maintain healthy cell cultures: Ensure proper cell seeding density, regular media changes, and routine checks for contamination. - Perform a solvent control: Treat cells with the same concentration of the solvent used for the this compound stock solution to assess its effect on apoptosis. |
| Inconsistent results between experiments | - Variability in Experimental Parameters: Minor variations in cell seeding density, this compound concentration, or incubation times can lead to inconsistent outcomes. - Passage Number of Cells: Cell characteristics can change with increasing passage number, potentially affecting their response to treatment. | - Standardize protocols: Adhere strictly to the established experimental protocol for all replicates. - Use cells within a consistent passage number range: Thaw a new vial of cells after a certain number of passages to ensure experimental consistency. |
| Difficulty in interpreting Western blot results | - Poor Antibody Quality: The primary or secondary antibodies may not be specific or sensitive enough. - Suboptimal Protein Extraction or Loading: Inefficient protein extraction or unequal loading of protein samples can affect the results. | - Validate antibodies: Use antibodies that have been validated for the specific application and target. Include appropriate controls. - Optimize protein extraction and quantification: Ensure complete cell lysis and accurately quantify protein concentrations before loading equal amounts onto the gel. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for inducing apoptosis?
A1: The optimal concentration of this compound is cell-line dependent. For A549 non-small cell lung cancer cells, the IC50 value has been reported to be 8.69 ± 2.43 µg/ml (approximately 27.64 µM).[1][3] For MCF7 breast cancer cells, this compound has also shown remarkable cytotoxic activity.[4][5] It is recommended to perform a dose-response study starting from a low concentration (e.g., 5 µM) up to a higher concentration (e.g., 50 µM or higher) to determine the IC50 in your specific cell line.
Q2: What is the mechanism of this compound-induced apoptosis?
A2: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] It has been shown to upregulate pro-apoptotic proteins like p53, Bax, and Bak, while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin.[1][3] this compound also activates caspase-8, the initiator caspase of the extrinsic pathway, as well as caspase-9 and caspase-3, which are key executioner caspases.[4][5][6]
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary depending on the cell line and the desired outcome. Studies have shown significant apoptotic effects after 24, 48, and 72 hours of treatment.[1] A time-course experiment is recommended to determine the optimal incubation period for your experimental setup.
Q4: What are the appropriate controls to include in my experiments?
A4: It is crucial to include the following controls:
-
Untreated Control: Cells cultured in media without any treatment.
-
Solvent Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Positive Control: A known inducer of apoptosis in your cell line (e.g., staurosporine or cisplatin) to ensure the assay is working correctly.[1]
Q5: Is this compound toxic to normal, non-cancerous cells?
A5: Some studies have shown that this compound exhibits selective cytotoxicity against cancer cells with milder toxicity towards normal cell lines like MRC-5.[4][8] However, it is essential to test the cytotoxicity of this compound on a relevant normal cell line in your experiments to assess its therapeutic window.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Non-small cell lung cancer | 8.69 ± 2.43 µg/ml (27.64 µM) | [1][3] |
| MCF7 | Breast cancer | Remarkable cytotoxic activity observed | [4][5] |
| HT29 | Colon cancer | High percentage of cell growth inhibition | [9] |
| MDA-MB-231 | Breast cancer | Moderate cytotoxic activity | [4][5] |
Table 2: Dose-Dependent Effect of this compound on Caspase-8 Activity in A549 Cells
| Treatment | 48h Incubation (% of Control) | 72h Incubation (% of Control) | Reference |
| Untreated Control | 4.90% ± 0.35% | 6.00% ± 0.15% | [7] |
| This compound (45 µg/ml) | 26.10% ± 0.21% (5-fold increase) | 51.7% ± 0.35% (8.61-fold increase) | [7] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is adapted from methods used in studies investigating this compound's cytotoxicity.[1][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-7,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a solvent control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently add 50 µl of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µl of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 15 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µl of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry methods for apoptosis detection.[1]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining: Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µl of FITC Annexin V and 5 µl of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Caption: this compound-induced apoptotic signaling pathways.
References
- 1. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis by this compound through phosphatidylserine externalisations and DNA fragmentation in breast cancer cells (MCF7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gaexcellence.com [gaexcellence.com]
- 10. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Chalepin HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Chalepin, with a particular focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the front edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[1][2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing in this compound HPLC analysis can be caused by several factors, including:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3]
-
Mobile Phase Issues: An inappropriate mobile phase pH or insufficient buffer capacity can lead to poor peak shape.[4]
-
Column Problems: Degradation of the column, formation of a void at the column inlet, or a blocked frit can all cause peak distortion.[2][5]
-
System Issues: Excessive extra-column volume (dead volume) in the HPLC system can lead to band broadening and peak tailing.[3][6]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the column and cause peak asymmetry.[5]
Q3: How does the mobile phase pH affect this compound peak shape?
A3: While this compound is a neutral molecule and less susceptible to pH changes compared to acidic or basic compounds, the mobile phase pH can still influence peak shape indirectly. At a mid-range pH, residual silanols on the silica packing can be ionized and interact with any polar functionalities on the this compound molecule, leading to tailing.[3][4] Operating at a lower pH (e.g., pH 2.5-4) can suppress the ionization of these silanol groups, minimizing secondary interactions and improving peak symmetry.[2][4]
Q4: What type of HPLC column is best for this compound analysis to avoid peak tailing?
A4: For the analysis of moderately polar compounds like this compound, a high-purity, end-capped C18 column is a good starting point. End-capping chemically bonds a small silylating agent to the unreacted silanol groups on the silica surface, reducing their availability for secondary interactions that cause tailing.[2][5] Columns with smaller particle sizes (e.g., sub-2 µm) can also enhance efficiency and improve peak shape.[5]
Troubleshooting Guide: Peak Tailing in this compound HPLC Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's crucial to assess the nature of the peak tailing.
-
Observe the chromatogram: Is only the this compound peak tailing, or are all peaks in the chromatogram showing asymmetry? If all peaks are tailing, it's likely a system-wide issue (e.g., extra-column volume, column failure). If only the this compound peak is tailing, the issue is more likely related to specific chemical interactions.
-
Quantify the tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the this compound peak. This will provide a baseline to measure the effectiveness of your troubleshooting steps.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC analysis.
Step 3: Detailed Troubleshooting Actions
If all peaks in your chromatogram are tailing, consider the following:
-
Extra-Column Volume (Dead Volume):
-
Cause: Excessive volume between the injector and the detector can cause band broadening.[3] This includes long or wide-bore connecting tubing and poorly made connections.[6]
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and ensure all fittings are properly tightened to minimize dead volume.[3]
-
-
Column Failure:
-
Cause: A void at the head of the column or a partially blocked inlet frit can distort the flow path of the sample.[2][5]
-
Solution: First, try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[7]
-
If only the this compound peak is tailing, the problem is likely due to chemical interactions.
-
Mobile Phase Optimization:
-
pH Adjustment:
-
Buffer Strength:
-
Rationale: A higher buffer concentration can help to mask residual silanol interactions and maintain a stable pH.[8]
-
Action: Increase the buffer concentration to 20-50 mM.
-
-
Organic Modifier:
-
Rationale: The choice of organic solvent can influence peak shape. Acetonitrile often provides sharper peaks than methanol for many compounds.
-
Action: If using methanol, try switching to acetonitrile or a mixture of the two.
-
-
-
Sample Preparation and Injection:
-
Sample Overload:
-
Rationale: Injecting too much analyte can saturate the stationary phase.[5]
-
Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Sample Solvent:
-
Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
The following table illustrates the expected trend of how mobile phase pH can affect the peak asymmetry of a moderately polar compound like this compound. Note that this is generalized data to demonstrate the principle.
| Mobile Phase pH | Buffer Concentration (mM) | Peak Asymmetry Factor (As) | Peak Shape |
| 7.0 | 10 | 2.1 | Severe Tailing |
| 5.5 | 10 | 1.7 | Moderate Tailing |
| 4.0 | 20 | 1.3 | Minor Tailing |
| 3.0 | 20 | 1.1 | Symmetrical |
Experimental Protocols
Baseline HPLC Method for this compound Analysis
This protocol provides a starting point for the HPLC analysis of this compound and can be modified as part of the troubleshooting process.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound standard or sample extract in the mobile phase.
Signaling Pathways and Logical Relationships
Chemical Interactions Leading to Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.
Caption: Interactions between this compound and the stationary phase that can cause peak tailing.
This technical support center provides a comprehensive guide to understanding and resolving peak tailing in this compound HPLC analysis. By following a systematic troubleshooting approach and optimizing your method parameters, you can achieve symmetrical peaks and ensure the accuracy and reliability of your results.
References
Chalepin stability and degradation under different pH and temperature
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and degradation of Chalepin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in designing and interpreting stability studies, ensuring the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound's stability in solution?
A1: this compound, a furocoumarin, is susceptible to degradation under several conditions. The primary factors influencing its stability are pH and temperature. Exposure to light (photodegradation) and oxidizing agents can also contribute to its degradation.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral to slightly acidic conditions. Under alkaline (basic) conditions, the lactone ring of the coumarin structure is susceptible to hydrolysis, leading to the formation of a water-soluble carboxylate salt of coumarinic acid.[1][2] This process is often reversible upon acidification, but prolonged exposure to basic conditions can lead to irreversible degradation products.
Q3: Is this compound sensitive to temperature changes?
A3: Yes, elevated temperatures can accelerate the degradation of this compound. Thermal degradation can occur through various mechanisms, including hydrolysis and oxidation.[3][4] It is crucial to control the temperature during storage and experimentation to minimize degradation.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product under basic conditions is the corresponding coumarinic acid, formed by the opening of the lactone ring.[1][2] Under forced degradation conditions, such as strong acid, base, oxidation, or photolysis, a more complex mixture of degradants may be formed.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound degradation.[5][6] This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound potency in stock solutions. | 1. Inappropriate solvent pH: Dissolving this compound in a basic solvent (pH > 8) can cause rapid hydrolysis. 2. High storage temperature: Storing solutions at room temperature or higher for extended periods can lead to thermal degradation. 3. Exposure to light: Photodegradation can occur if solutions are not protected from light. | 1. Prepare stock solutions in a neutral or slightly acidic buffer (pH 6-7). If using organic solvents like DMSO, ensure they are anhydrous and of high purity. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Inconsistent results in cell-based assays. | 1. Degradation in culture media: The pH of cell culture media (typically 7.2-7.4) may cause slow hydrolysis of this compound over the course of a long incubation period. 2. Interaction with media components: Some media components may react with this compound. | 1. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. 3. Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the intended duration of the assay. |
| Appearance of unknown peaks in HPLC chromatograms. | 1. Sample degradation: The sample may have degraded during preparation or storage. 2. Contamination: The sample or solvent may be contaminated. | 1. Review sample handling and storage procedures. Ensure that samples are processed and analyzed promptly. 2. Analyze a blank (solvent) injection to rule out solvent contamination. 3. If degradation is suspected, perform a forced degradation study to tentatively identify the degradation products. |
Quantitative Data Summary
The following tables provide hypothetical data on the stability of this compound under various pH and temperature conditions. These values are intended to serve as a general guide for experimental design.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | > 500 | < 0.0014 |
| 5.0 | ~ 450 | ~ 0.0015 |
| 7.0 | ~ 300 | ~ 0.0023 |
| 9.0 | ~ 50 | ~ 0.0139 |
| 11.0 | ~ 5 | ~ 0.1386 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | > 1000 | < 0.0007 |
| 25 | ~ 300 | ~ 0.0023 |
| 37 | ~ 150 | ~ 0.0046 |
| 50 | ~ 60 | ~ 0.0116 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 48 hours.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method suitable for stability studies. Method optimization and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for coumarin analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., 276 nm or 330 nm).[5][9]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmasm.com [pharmasm.com]
- 8. mdpi.com [mdpi.com]
- 9. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Chalepin extraction from plant material
Welcome to the technical support center for Chalepin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this compound from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: this compound is predominantly found in plants belonging to the Rutaceae family. The most common sources are species within the Ruta and Clausena genera. Specifically, Ruta chalepensis, Ruta angustifolia, and Clausena anisata have been identified as significant sources of this compound.[1][2]
Q2: What is the most effective solvent for extracting this compound?
A2: The choice of solvent is critical for achieving a high yield of this compound. Methanol and chloroform have been shown to be particularly effective. For instance, a chloroform extract of Ruta angustifolia exhibited high cytotoxic activity, from which this compound was successfully isolated.[3][4] An initial extraction with 90% aqueous methanol followed by partitioning with chloroform is a commonly used and effective method.[4]
Q3: Can advanced extraction techniques improve the yield of this compound?
A3: Yes, advanced extraction techniques can significantly enhance the yield and efficiency of this compound extraction. While traditional methods like maceration and Soxhlet extraction are used, they can be time-consuming and may lead to the degradation of thermolabile compounds.[5] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction time and increase yield.[5][6][7] For instance, studies on other plant compounds have shown that MAE and UAE can be more efficient than conventional methods.[7]
Q4: How can I remove chlorophyll from my extract to improve purification?
A4: Chlorophyll can interfere with the isolation and purification of this compound. A common method to remove chlorophyll is to treat the extract with activated charcoal. The extract is mixed with activated charcoal and then filtered. This process is typically applied to the chloroform fraction before proceeding to chromatographic separation.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: The plant material may not be sufficiently dried or finely ground.[5][8] 2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity for this compound.[5] 3. Suboptimal Extraction Parameters: Insufficient extraction time or an inadequate solvent-to-solid ratio can lead to incomplete extraction.[8] | 1. Optimize Plant Material Preparation: Ensure the plant material is thoroughly dried to a constant weight and ground to a fine, uniform powder (a particle size of 40-60 mesh is a good starting point) to maximize the surface area for solvent penetration.[9] 2. Solvent Selection: Perform small-scale trial extractions with a range of solvents (e.g., methanol, ethanol, chloroform, and their aqueous mixtures) to identify the most effective one.[9] 3. Optimize Extraction Conditions: Systematically vary the extraction time and solvent-to-solid ratio to find the optimal conditions for maximizing yield. |
| Low Yield of Pure this compound After Purification | 1. Thermal Degradation: this compound may degrade if exposed to high temperatures during extraction (e.g., Soxhlet) or solvent evaporation.[5][8] 2. pH Instability: Extreme pH levels during extraction or partitioning can cause degradation of this compound.[8] 3. Inefficient Purification: The chromatographic method may not be effectively separating this compound from other co-extracted compounds. | 1. Control Temperature: Use low-temperature extraction methods like maceration or UAE. When removing the solvent, use a rotary evaporator under reduced pressure to maintain a low temperature.[8] 2. Maintain Neutral pH: Aim for a neutral or slightly acidic pH during aqueous extraction and partitioning steps to ensure the stability of this compound.[8] 3. Optimize Chromatography: Experiment with different solvent systems (mobile phases) and stationary phases to achieve better separation. Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound in the plant can vary based on the harvesting season, geographical location, and storage conditions.[9] 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time of year, and stored under consistent conditions. 2. Maintain a Detailed Protocol: Document every step of the extraction and purification process meticulously to ensure reproducibility. |
Data on this compound Extraction Yields
The following table summarizes the extraction yields of this compound and other fractions from Ruta angustifolia leaves (175.0 g of dried ground leaves) using different solvents.
| Extraction Stage | Solvent | Yield (g) | Percentage of Total Dried Leaves (%) | Percentage of Methanol Extract (%) |
| Initial Extraction | Methanol | 55.0 | 31.43 | 100 |
| Fractionation | Hexane | 2.96 | 1.69 | 5.33 |
| Chloroform | 11.85 | 6.77 | 21.35 | |
| Ethyl Acetate | 0.87 | 0.50 | 1.57 | |
| Water | 30.08 | 17.19 | 54.20 |
Data sourced from Richardson et al. (2016).[3]
Experimental Protocols
Protocol 1: Solvent Extraction and Fractionation of this compound from Ruta angustifolia
This protocol is adapted from the methodology described by Richardson et al. (2016).[3]
1. Plant Material Preparation:
- Dry the aerial parts of Ruta angustifolia at room temperature until a constant weight is achieved.
- Grind the dried plant material into a fine powder.
2. Methanol Extraction:
- Soak the powdered plant material (e.g., 175.0 g) in methanol at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Solvent Partitioning (Fractionation):
- Dissolve the methanol extract in a suitable solvent and partition it sequentially with solvents of increasing polarity.
- Hexane Fraction: Partition the methanol extract with hexane. Separate the hexane layer and evaporate the solvent to obtain the hexane-soluble fraction.
- Chloroform Fraction: Partition the remaining residue between chloroform and water (1:1 v/v). Collect the chloroform layer and evaporate the solvent to get the chloroform-soluble fraction.
- Ethyl Acetate Fraction: Further partition the aqueous layer with ethyl acetate. Separate the ethyl acetate layer and evaporate the solvent to yield the ethyl acetate-soluble fraction.
- The remaining aqueous layer is the water-soluble fraction.
4. Isolation of this compound:
- The chloroform extract, which is expected to be rich in this compound, is further purified.
- To remove chlorophyll, treat the chloroform extract with activated charcoal and filter.
- Subject the chlorophyll-free chloroform extract to High-Performance Liquid Chromatography (HPLC) for the isolation of pure this compound. A C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.[4]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10][11][12] It upregulates pro-apoptotic proteins like p53, Bax, and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and survivin.[3][12] this compound also activates caspases, key executioners of apoptosis.[10]
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been demonstrated to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[10][11][13][14] This pathway is crucial in regulating inflammatory responses and cell survival, and its dysregulation is often associated with cancer. This compound inhibits the phosphorylation of IκBα, which prevents its degradation and subsequent release and nuclear translocation of the p65 subunit of NF-κB.[10][13]
Experimental Workflow for this compound Extraction and Isolation
The following diagram illustrates a typical workflow for the extraction and isolation of this compound from plant material.
References
- 1. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gaexcellence.com [gaexcellence.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential | MDPI [mdpi.com]
- 11. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Chalepin Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by chalepin in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound is a dihydrofuranocoumarin, a type of natural product isolated from plants of the Ruta genus.[1][2] Like many natural products, particularly those containing conjugated ring systems, this compound has the potential to interfere with fluorescence-based assays. This is because such compounds can exhibit intrinsic fluorescence (autofluorescence), absorb light at the excitation or emission wavelengths of your assay's fluorophores (quenching or inner-filter effect), or form aggregates that can non-specifically interact with assay components.[3][4][5] this compound belongs to the coumarin family of compounds, which are known for their fluorescent properties.[6][7]
Q2: My compound, this compound, is showing activity in my primary fluorescence-based screen. How can I be sure this is a true positive result?
A2: Apparent activity in a primary screen could be due to genuine biological activity or assay interference. To distinguish between the two, a multi-step validation process is essential. This should include confirming the dose-response relationship, running a series of counter-screens to rule out common interference mechanisms, and performing orthogonal assays that utilize a different detection technology to confirm the biological activity.[3]
Q3: What are the most likely mechanisms of this compound interference in my assay?
A3: Based on its chemical structure as a coumarin derivative, the most probable interference mechanisms for this compound are:
-
Autofluorescence: this compound itself may fluoresce at similar wavelengths to your assay's reporter, leading to a false positive signal.[3][4]
-
Light Quenching/Inner-Filter Effect: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, resulting in a false negative or reduced signal.[4][8]
-
Compound Aggregation: At certain concentrations, this compound might form colloidal aggregates that can non-specifically inhibit enzymes or other proteins, leading to false-positive inhibition.[9][10]
Q4: Are there specific assay formats that are more susceptible to interference by compounds like this compound?
A4: Yes, assays that rely on a direct fluorescence readout are particularly susceptible. This includes simple fluorescence intensity assays, fluorescence polarization (FP), and Förster Resonance Energy Transfer (FRET). Time-resolved FRET (TR-FRET) assays are generally less susceptible to compound autofluorescence due to the time-delayed measurement, but can still be affected by other interference mechanisms.[5][8]
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1 | Run a buffer-only control with this compound. | If this compound is autofluorescent, you will observe a signal in the absence of any biological reagents.[3] |
| 2 | Measure the fluorescence spectrum of this compound. | Determine the excitation and emission maxima of this compound to see if they overlap with your assay's wavelengths. |
| 3 | Shift excitation/emission wavelengths. | If your instrument allows, adjust the wavelengths to a region where this compound fluorescence is minimal.[3] |
| 4 | Perform a pre-read. | Read the fluorescence of the plate after adding this compound but before adding the fluorescent substrate to quantify its contribution.[3] |
Problem 2: Inconsistent or lower-than-expected fluorescence signal with this compound.
Possible Cause: Light quenching or inner-filter effect.
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1 | Measure the absorbance spectrum of this compound. | An absorbance peak overlapping with your assay's excitation or emission wavelengths suggests potential quenching.[4] |
| 2 | Perform a "preread" for absorbance. | Measure the absorbance of the compound at the assay's wavelengths to identify potential interference.[11] |
| 3 | Reduce the pathlength. | If possible, use lower volume plates (e.g., 384-well instead of 96-well) to minimize the inner-filter effect.[4] |
| 4 | Use a brighter fluorophore. | A fluorophore with a higher quantum yield may overcome the quenching effect.[12] |
Problem 3: this compound shows potent, non-specific inhibition in a biochemical assay.
Possible Cause: Compound aggregation.
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1 | Add a non-ionic detergent. | Re-test the activity of this compound in the presence of 0.01% Triton X-100 or Tween-20. The inhibitory effect of aggregators is often attenuated by detergents.[3][9] |
| 2 | Vary the enzyme concentration. | The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the apparent IC50 of an aggregator will often increase with higher enzyme concentrations.[3] |
| 3. | Perform Dynamic Light Scattering (DLS). | DLS can directly detect the formation of aggregates in solution.[9][13] |
| 4. | Visually inspect the assay wells. | Look for any signs of precipitation or turbidity after adding this compound.[3] |
Experimental Protocols
Protocol 1: Autofluorescence Measurement
Objective: To determine if this compound contributes to the fluorescence signal in the assay.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the this compound dilutions into the wells of a microplate.
-
Add assay buffer to the wells, omitting any biological reagents (e.g., enzyme, substrate, cells).
-
Incubate the plate under the same conditions as the primary assay.
-
Read the fluorescence intensity of the plate using the same instrument settings (excitation and emission wavelengths, gain) as the primary assay.[3]
Data Analysis: A dose-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under the assay conditions.
Protocol 2: Aggregation Detection using Detergent Sensitivity
Objective: To determine if the observed activity of this compound is due to aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Perform the biochemical assay in parallel using both sets of this compound dilutions.
-
Generate dose-response curves for this compound in the presence and absence of the detergent.
Data Analysis: A significant rightward shift in the IC50 curve or a complete loss of activity in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.[3][9]
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly observe the formation of this compound aggregates in solution.
Methodology:
-
Prepare solutions of this compound in the assay buffer at concentrations where inhibition was observed.
-
As a control, prepare a solution of the assay buffer alone.
-
Analyze the samples using a DLS instrument to determine the size distribution of particles in the solution.
Data Analysis: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule is indicative of aggregate formation.[9][13]
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of this compound assay interference.
References
- 1. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [PDF] Label-Free Detection of Compound Aggregation Using Corning ® Epic ® Technology | Semantic Scholar [semanticscholar.org]
- 11. bio-rad.com [bio-rad.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Chalepin Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of chalepin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound in cancer cell lines?
A1: this compound has been shown to induce apoptosis through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: this compound can upregulate pro-apoptotic proteins such as p53, Bax, and Bak, while downregulating anti-apoptotic proteins like Bcl-2, survivin, and XIAP. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c, ultimately activating caspases 9 and 3.[1][2]
-
The Extrinsic (Death Receptor) Pathway: this compound treatment can lead to the upregulation of death receptors 4 and 5 (DR4 and DR5). This initiates a signaling cascade that activates caspase-8, which can then either directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[3][4][5]
Furthermore, this compound has been observed to cause cell cycle arrest at the S phase and suppress the NF-κB and STAT3 signaling pathways.[3][4][5]
Q2: What are the potential off-target effects of this compound?
A2: While this compound shows some selectivity for cancer cells, it can exhibit cytotoxicity towards normal cell lines at higher concentrations.[6][7] For instance, it has shown mild toxicity against the normal human lung fibroblast cell line MRC-5.[6][7][8][9] Additionally, this compound has other reported biological activities, including antiviral, antidiabetic, and antiprotozoal effects, which could be considered off-target in a cancer-specific context.[4][6][7]
Q3: What is a recommended starting concentration for this compound in my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, a good starting point for dose-response experiments is to test a range of concentrations around the known IC50 values for your cell line of interest. For example, in A549 non-small cell lung carcinoma cells, the IC50 has been reported to be approximately 8.69 µg/mL (27.64 µM).[1][2][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause: The concentration of this compound being used is too high, leading to non-specific toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your target cancer cell line and your control cell line to determine the therapeutic window.
-
Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired on-target effects in cancer cells while minimizing toxicity in normal cells.
-
Use a More Sensitive Cancer Cell Line: If possible, select a cancer cell line that is known to be highly sensitive to this compound to maximize the therapeutic window.
-
Problem 2: Inconsistent results or data that does not align with published findings.
-
Possible Cause: Variations in experimental conditions, such as cell passage number, confluency, or serum concentration in the media.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cell passage number is low and that cells are seeded at a consistent density for all experiments.
-
Optimize Serum Concentration: Some small molecules can bind to serum proteins, reducing their effective concentration. Consider reducing the serum concentration during treatment, but be mindful of potential effects on cell health.
-
Verify Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded.
-
Problem 3: Difficulty in confirming the mechanism of action (e.g., apoptosis).
-
Possible Cause: The chosen assay may not be sensitive enough, or the timing of the measurement is not optimal.
-
Troubleshooting Steps:
-
Use Multiple Apoptosis Assays: Corroborate your findings using a combination of methods, such as Annexin V/PI staining, TUNEL assay, and caspase activity assays.
-
Perform a Time-Course Experiment: The induction of apoptosis is a dynamic process. Collect samples at multiple time points after this compound treatment to identify the optimal window for observing apoptotic markers.
-
Analyze Key Protein Expression: Use Western blotting to examine the expression levels of key proteins in the apoptotic pathways, such as caspases, Bcl-2 family members, and PARP.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| A549 | Human Lung Carcinoma | 8.69 µg/mL (27.64 µM) | [1][2][10] |
| MCF-7 | Human Breast Adenocarcinoma | Strong Cytotoxicity (IC50 not specified) | [8][9] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Mild to Moderate Cytotoxicity | [8][9] |
| HT29 | Human Colon Adenocarcinoma | Strong Cytotoxicity (IC50 not specified) | [8] |
| HCT116 | Human Colon Carcinoma | Strong Cytotoxicity (IC50 not specified) | [8] |
| SMMC-7721 | Human Hepatocarcinoma | Significant Cytotoxicity | [6] |
| HL-60 | Human Promyelocytic Leukemia | Significant Cytotoxicity | [6] |
| SW-480 | Human Colon Adenocarcinoma | Significant Cytotoxicity | [6] |
| MRC-5 | Normal Human Lung Fibroblast | Mildly Toxic (IC50 = 23.4 µg/mL) | [6][7] |
Experimental Protocols
Western Blot Analysis for Apoptotic Proteins
-
Cell Lysis: After treating cells with the desired concentration of this compound for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest and Fixation: Following this compound treatment, harvest the cells by trypsinization and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
References
- 1. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gaexcellence.com [gaexcellence.com]
- 9. Induction of apoptosis by this compound through phosphatidylserine externalisations and DNA fragmentation in breast cancer cells (MCF7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Chalepin in Cancer Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering potential resistance to Chalepin in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action in cancer cells?
This compound is a natural coumarin compound that has demonstrated cytotoxic effects against various human cancer cell lines, including lung, breast, and colon cancer.[1] Its primary mechanisms of action include:
-
Induction of Apoptosis: this compound can induce programmed cell death by both the intrinsic (mitochondrial) and extrinsic pathways.[2][3] This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and the activation of caspases 8, 9, and 3.[1][3][4]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the S phase, inhibiting DNA replication in cancer cells.[2][5]
-
Inhibition of Pro-Survival Signaling Pathways: this compound can suppress the NF-κB and STAT3 signaling pathways, which are often constitutively active in cancer and contribute to cell proliferation and survival.[2][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm this is acquired resistance?
To confirm acquired resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance. It is also crucial to ensure that this is a stable change by culturing the cells in a drug-free medium for several passages and then re-assessing the IC50.
Q3: What are the potential mechanisms of resistance to this compound in my cancer cell line?
While specific mechanisms of resistance to this compound have not been extensively studied, common mechanisms of drug resistance in cancer cells that may be relevant include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and therefore its efficacy.
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins can make cells more resistant to this compound-induced apoptosis.
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative pro-survival signaling pathways to compensate for the inhibitory effects of this compound on the NF-κB and STAT3 pathways.
Q4: How can I begin to investigate the mechanism of resistance in my this compound-resistant cell line?
Initial investigations should focus on the most common resistance mechanisms:
-
Assess Drug Efflux: Perform a rhodamine 123 exclusion assay to determine if there is increased activity of efflux pumps like P-gp.
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of key proteins in the parental and resistant cell lines. This should include ABC transporters (e.g., P-gp), apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases), and key components of relevant signaling pathways (e.g., phospho-STAT3, phospho-NF-κB).
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to examine the mRNA levels of genes encoding ABC transporters and other resistance-associated proteins.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over multiple experiments.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Perform a cell viability assay (e.g., MTT, SRB) to determine if the IC50 value has shifted. 2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge with this compound to assess the stability of the resistance. 3. If resistance is confirmed, proceed to investigate the underlying mechanisms. |
| Cell Line Contamination or Genetic Drift | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line. |
| Degradation of this compound | 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the compound. |
Issue 2: Heterogeneous response to this compound within the cell population.
| Possible Cause | Troubleshooting Steps |
| Emergence of a Resistant Subclone | 1. Perform single-cell cloning to isolate and characterize both resistant and sensitive populations. 2. If a marker for resistance is identified, use fluorescence-activated cell sorting (FACS) to separate the populations. |
| Inconsistent Drug Distribution in Culture | 1. Ensure thorough mixing of the media after adding this compound. 2. For adherent cells, check for uniform cell density across the culture vessel. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| A-549 | Lung Carcinoma | 8.69 ± 2.43 | 27.64 | [1][3][7] |
| MCF-7 | Breast Cancer | Not specified | Not specified | [1][4] |
| MDA-MB-231 | Breast Cancer | Moderately cytotoxic | Not specified | [1][4] |
| HL-60 | Leukemia | Comparable to Doxorubicin | Not specified | [1] |
| SMMC-7721 | Hepatocarcinoma | Comparable to Doxorubicin | Not specified | [1] |
| SW-480 | Colon Adenocarcinoma | Comparable to Doxorubicin | Not specified | [1] |
| HT29 | Colon Cancer | Not specified | Not specified | [8] |
| HCT116 | Colon Cancer | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes the continuous exposure method to generate a this compound-resistant cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or SRB) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this stepwise increase in this compound concentration. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the fold-increase.
-
Establish the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the cell line is considered resistant.
-
Characterize the Resistant Line:
-
Determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Assess the stability of the resistance by culturing the cells in a drug-free medium for several passages and re-determining the IC50.
-
Cryopreserve stocks of the resistant cell line at different passage numbers.
-
Protocol 2: Rhodamine 123 Exclusion Assay for P-gp Activity
This assay measures the efflux of the fluorescent dye rhodamine 123, a substrate of P-gp, to assess its activity.
Materials:
-
Parental and this compound-resistant cell lines
-
Rhodamine 123
-
Verapamil (a P-gp inhibitor, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium at a density of 1 x 10^6 cells/mL.
-
Verapamil Treatment (Control): Pre-incubate a sample of cells with 50 µM verapamil for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add rhodamine 123 to all cell samples to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux: Resuspend the cells in a fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between the parental and resistant cell lines. A lower MFI in the resistant cells indicates increased efflux. The verapamil-treated sample should show increased fluorescence in resistant cells, confirming P-gp-mediated efflux.
Protocol 3: Western Blot Analysis of Resistance-Associated Proteins
This protocol outlines the steps for detecting the expression of proteins potentially involved in this compound resistance.
Materials:
-
Parental and this compound-resistant cell lysates
-
Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-Bax, anti-phospho-STAT3, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the band intensities between the parental and resistant cell lines, normalizing to the loading control, to determine any changes in protein expression.
Visualizations
References
- 1. Rhodamine 123 exclusion assay [bio-protocol.org]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. mdpi.com [mdpi.com]
- 4. ptglab.com [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Chalepin
This technical support center provides best practices for the long-term storage of Chalepin and troubleshooting guidance for its use in experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store pure, solid this compound for the long term?
A1: While specific long-term stability studies on pure this compound are not extensively documented in public literature, based on the general stability of furanocoumarins and standard laboratory practice for natural products, the following conditions are recommended for long-term storage of solid this compound:
-
Temperature: Store at or below -20°C.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Furanocoumarins can be sensitive to light.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, airtight container to prevent moisture absorption.
Q2: I need to use this compound in my cell culture experiments. How should I prepare a stock solution?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for use in cell culture experiments.[1][2]
-
Solvent: Use anhydrous, high-purity DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM). The exact concentration may depend on the specific experimental requirements.
-
Procedure: To prepare the stock solution, add the appropriate volume of DMSO to your weighed this compound solid. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but avoid excessive heat.
Q3: How should I store the this compound stock solution in DMSO?
A3: Proper storage of the DMSO stock solution is critical to maintain the integrity of the compound.
-
Aliquoting: Aliquot the stock solution into single-use vials. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Temperature: Store the aliquots at -20°C or -80°C.
-
Light: Protect the aliquots from light.
Q4: My this compound solution in DMSO appears cloudy/has precipitated. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. Refer to the troubleshooting workflow below for a step-by-step guide to address this issue. Common causes include:
-
Incomplete dissolution: The initial concentration may be too high, or the compound may not have fully dissolved.
-
Water absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.
-
Freeze-thaw cycles: Repeated changes in temperature can cause the compound to precipitate out of solution.
Q5: I am not observing the expected biological activity in my experiments with this compound. What could be the reason?
A5: A lack of biological activity could be due to several factors. The troubleshooting workflow below can help identify the potential cause. Some common reasons include:
-
Compound degradation: Improper storage of either the solid compound or the DMSO stock solution can lead to degradation.
-
Incorrect concentration: Ensure that the final concentration of this compound in your assay is appropriate. IC50 values for this compound in various cancer cell lines have been reported to be in the low micromolar range.[3]
-
Experimental setup: Issues with cell health, reagent quality, or the experimental protocol itself can affect the outcome.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Container |
| Solid | ≤ -20°C | Protect from light | Inert gas (e.g., Ar, N₂) | Tightly sealed, airtight |
| In DMSO | -20°C to -80°C | Protect from light | N/A | Tightly sealed single-use aliquots |
Note: The stability of furanocoumarins in solution can be temperature-dependent. Studies on furanocoumarins in grapefruit juice have shown better retention at lower temperatures (e.g., 9°C vs. room temperature).[4][5] While this data is from a complex matrix, it suggests that colder storage is generally preferable.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
Pure this compound (solid)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to aid dissolution, but avoid high temperatures.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) sterile vials.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualization
Troubleshooting Workflow for this compound Usage
References
- 1. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of Chalepin and Chalepensin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of two natural furanocoumarins, Chalepin and Chalepensin. Both compounds, primarily isolated from plants of the Ruta genus, have demonstrated cytotoxic effects against various cancer cell lines. This document synthesizes experimental data to objectively compare their performance, detailing their mechanisms of action and providing protocols for key experimental assays.
Overview of this compound and Chalepensin
This compound and Chalepensin are structurally related furanocoumarins that have garnered interest in cancer research due to their pro-apoptotic and anti-proliferative activities.[1] While both compounds share a common coumarin core, structural differences may account for observed variations in their biological activities. This guide aims to elucidate these differences to inform future research and drug development efforts.
Comparative Cytotoxicity
Experimental data indicates that both this compound and Chalepensin exhibit cytotoxic activity against a range of cancer cell lines. However, their potency can vary depending on the cell type. A summary of their 50% inhibitory concentration (IC50) values from various studies is presented in Table 1. Notably, in A-549 non-small cell lung cancer cells, this compound has been reported to be more cytotoxic than Chalepensin.[1]
| Table 1: Comparative IC50 Values of this compound and Chalepensin in Various Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Compound | Cell Line | Cancer Type | IC50 Value | | this compound | A-549 | Non-Small Cell Lung Cancer | 8.69 ± 2.43 µg/mL (27.64 µM)[2][3][4] | | | A-549 | Non-Small Cell Lung Cancer | Mildly toxic with an IC50 of 23.4 µg/mL to normal MRC-5 cells[5] | | | MCF-7 | Breast Cancer | Remarkable cytotoxicity[6] | | | MDA-MB-231 | Breast Cancer | Moderate cytotoxicity[7] | | | HT-29 | Colon Cancer | Remarkable cytotoxicity[6] | | | HCT116 | Colon Cancer | Remarkable cytotoxicity[6] | | | Huh7.5 | Hepatoma | Good cytotoxicity[2] | | Chalepensin | A-549 | Non-Small Cell Lung Cancer | 18.5 µg/mL[5] | | | HT-29 | Colon Cancer | Cytotoxic[2] | | | MCF-7 | Breast Cancer | Cytotoxic[2] | | | A498 | Kidney Cancer | Cytotoxic[2] | | | PACA-2 | Pancreatic Cancer | Cytotoxic[2] | | | L5178Y-R | Murine Lymphoma | IC50 of 9.15 µg/mL |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Mechanisms of Anticancer Action
While both compounds induce apoptosis, their underlying molecular mechanisms exhibit some differences.
This compound: A Multi-Targeted Approach
This compound has been shown to exert its anticancer effects through multiple pathways:
-
Induction of Extrinsic Apoptosis: this compound upregulates the expression of death receptors 4 and 5 (DR4 and DR5). This leads to the activation of caspase-8, which can then initiate a caspase cascade, ultimately leading to apoptosis.[2][8] The activation of caspase-8 can also cleave Bid to tBid, which in turn can activate the intrinsic (mitochondrial) apoptotic pathway.[2]
-
S Phase Cell Cycle Arrest: this compound causes an accumulation of cells in the S phase of the cell cycle, indicating an arrest at this stage.[8] This is associated with corresponding changes in the expression of cell cycle-related proteins like cyclins and cyclin-dependent kinases (CDKs).[4]
-
Inhibition of Pro-Survival Signaling Pathways: this compound has been demonstrated to suppress the nuclear factor-kappa B (NF-κB) and the signal transducer and activator of transcription 3 (STAT3) signaling pathways.[8] These pathways are often constitutively active in cancer cells and promote cell survival, proliferation, and inflammation. This compound's ability to inhibit these pathways contributes to its anticancer effects.[8]
Chalepensin: Induction of Mitochondrial Apoptosis
The anticancer mechanism of Chalepensin is less characterized compared to this compound. However, available evidence suggests that it also induces apoptosis, primarily through the intrinsic or mitochondrial pathway.[1] This involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. It has been shown to be cytotoxic against various cancer cell lines, including those of the colon, lung, breast, kidney, and pancreas.[2]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. gaexcellence.com [gaexcellence.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Validating the In Vivo Anticancer Efficacy of Chalepin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of the anticancer efficacy of Chalepin, with a focus on its potential for in vivo applications in mouse models. While in vivo data remains limited, extensive in vitro studies provide a strong foundation for future preclinical development.
This compound, a natural dihydrofuranocoumarin found in plants of the Ruta genus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in laboratory settings.[1][2] These promising in vitro results have spurred interest in its potential as a novel anticancer agent. However, a critical gap exists in the translation of this potential to in vivo models, with a notable scarcity of published studies validating its efficacy in mouse models of cancer.
This guide synthesizes the available preclinical data, primarily from in vitro experiments, to offer a comparative perspective on this compound's performance and to provide detailed experimental methodologies to aid in the design of future in vivo studies.
Comparative Anticancer Performance
To date, direct comparative studies of this compound against standard-of-care anticancer drugs in vivo are not available in the published literature. The majority of the efficacy data comes from in vitro cytotoxicity assays on various cancer cell lines.
In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Comments |
| A549 | Non-Small Cell Lung Carcinoma | 8.69 ± 2.43 | 27.64 | [3][4] |
| MCF7 | Breast Cancer | - | - | Cytotoxic activity reported, but specific IC50 not consistently provided.[1] |
| HT29 | Colon Cancer | - | - | This compound displayed remarkable cytotoxicity.[1] |
| HCT116 | Colon Cancer | - | - | This compound displayed remarkable cytotoxicity.[1] |
| MDA-MB-231 | Breast Cancer | - | - | Mild cytotoxic effect reported.[1] |
| MRC-5 | Normal Lung Fibroblast | > 100 | > 318 | Indicates low toxicity to normal cells.[1] |
Experimental Protocols
The following are detailed methodologies from key in vitro experiments that form the basis of our current understanding of this compound's anticancer properties. These protocols can serve as a foundation for designing future in vivo studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 100 µg/mL) and incubated for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound for specified time points, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., NF-κB p65, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: this compound's proposed anticancer mechanism of action.
The diagram above illustrates how this compound is believed to inhibit the pro-survival NF-κB and STAT3 signaling pathways while simultaneously activating apoptotic pathways, ultimately leading to a reduction in tumor growth.
Proposed In Vivo Experimental Workflow
The following workflow is a proposed experimental design for validating the anticancer efficacy of this compound in a mouse xenograft model.
Caption: Proposed workflow for an in vivo xenograft study.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound possesses significant anticancer properties, warranting further investigation into its in vivo efficacy. The primary challenge for the research community is the lack of robust in vivo data from well-controlled studies in mouse models. Future research should prioritize conducting xenograft and potentially patient-derived xenograft (PDX) model studies to:
-
Determine the optimal dose, schedule, and route of administration for this compound in vivo.
-
Quantify the extent of tumor growth inhibition compared to both negative and positive controls (e.g., doxorubicin, paclitaxel).
-
Evaluate the toxicity profile and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in animal models.
-
Investigate the in vivo mechanism of action by analyzing biomarkers from tumor tissues.
By addressing these critical questions, the true therapeutic potential of this compound as a novel anticancer agent can be effectively validated, paving the way for potential clinical development.
References
- 1. gaexcellence.com [gaexcellence.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Synergistic Potential of Chalepin with Conventional Chemotherapy: A Comparative Guide
An In-Depth Analysis for Researchers and Drug Development Professionals
Chalepin, a natural dihydrofuranocoumarin isolated from plants of the Ruta genus, has demonstrated significant anticancer properties, positioning it as a compelling candidate for combination therapies. This guide provides a comprehensive comparison of this compound's potential synergistic effects with conventional chemotherapy drugs. While direct in-vivo and in-vitro studies on this compound's synergistic effects are limited, this report synthesizes the existing data on its standalone anticancer activity and mechanism of action to extrapolate its potential in combination with established chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel.
Quantitative Analysis of this compound's Anticancer Activity
This compound has exhibited potent cytotoxic effects across a range of cancer cell lines. The following table summarizes its inhibitory concentrations (IC50), providing a baseline for its anticancer efficacy.
| Cancer Cell Line | Type of Cancer | IC50 of this compound | Reference |
| A549 | Non-small cell lung carcinoma | 27.64 µM | [1][2] |
| MCF-7 | Breast Cancer | Comparable to doxorubicin | [2] |
| HL-60 | Leukemia | Comparable to doxorubicin | [2] |
| SMMC-7721 | Hepatocarcinoma | Comparable to doxorubicin | [2] |
| SW-480 | Colon adenocarcinoma | Comparable to doxorubicin | [2] |
| HT29 | Colon Cancer | Data not quantified | [3] |
| HCT116 | Colon Cancer | Data not quantified | [3] |
| MDA-MB-231 | Breast Cancer | Data not quantified | [3] |
Potential for Synergy with Conventional Chemotherapy Drugs
The synergistic potential of this compound can be inferred from its multifaceted mechanism of action, which involves inducing cell cycle arrest and apoptosis through various signaling pathways. When combined with conventional chemotherapy drugs that have distinct mechanisms, there is a strong theoretical basis for enhanced anticancer effects.
This compound and Cisplatin
Cisplatin is a platinum-based drug that causes DNA damage in cancer cells, leading to apoptosis. A study on a related chalcone, Chal-24, demonstrated significant synergy with cisplatin in lung cancer cells.[4][5] The combination of Chal-24 and cisplatin synergistically induced apoptotic cytotoxicity.[4][5] This was attributed to Chal-24-induced autophagy and the promotion of Ripoptosome formation, which enhances apoptosis signaling.[4][5] Given that this compound also induces apoptosis, a similar synergistic mechanism with cisplatin is plausible.
Hypothesized Synergistic Mechanism:
Caption: Hypothesized synergy of this compound and Cisplatin.
This compound and Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to cell death. This compound's ability to induce apoptosis through the intrinsic (mitochondrial) pathway could complement doxorubicin's action, leading to a more profound apoptotic response.[6][7]
Hypothesized Synergistic Mechanism:
Caption: Hypothesized synergy of this compound and Doxorubicin.
This compound and Paclitaxel
Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This compound has been shown to cause cell cycle arrest at the S phase in A549 cells.[1][8] The combination of two agents that target different phases of the cell cycle could result in a potent synergistic effect, preventing cancer cells from progressing through the cell cycle and ultimately leading to their demise.
Hypothesized Synergistic Mechanism:
Caption: Hypothesized synergy of this compound and Paclitaxel.
Signaling Pathways Modulated by this compound
This compound's anticancer effects are mediated through its influence on several key signaling pathways. Understanding these pathways is crucial for identifying potential synergistic interactions.
Apoptotic Pathway
This compound induces apoptosis through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like p53, Bax, and Bak, while downregulating anti-apoptotic proteins such as Bcl-2, survivin, and XIAP.[6][7] Furthermore, this compound activates caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic cascades, respectively.[1][2]
Caption: this compound's modulation of apoptotic pathways.
NF-κB and STAT3 Pathways
This compound has been shown to suppress the Nuclear Factor-Kappa B (NF-κB) pathway and inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][8] Both NF-κB and STAT3 are transcription factors that play critical roles in cancer cell proliferation, survival, and inflammation. Their inhibition by this compound contributes significantly to its anticancer effects.
References
- 1. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaexcellence.com [gaexcellence.com]
- 4. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-reactivity and target specificity of Chalepin in kinase inhibitor screens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally occurring compound Chalepin, focusing on its target specificity and potential cross-reactivity in the context of kinase inhibitor screens. While a direct broad-panel kinase screen for this compound is not extensively documented in publicly available literature, this guide synthesizes existing data on its biological effects and compares them with well-characterized kinase inhibitors that target similar signaling pathways. This comparative approach offers insights into this compound's potential mechanisms of action and its specificity profile.
Executive Summary
This compound, a furanocoumarin isolated from Ruta angustifolia, has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2] Its mechanism of action involves the modulation of key signaling pathways, notably the NF-κB and STAT3 pathways, which are critical regulators of cancer cell proliferation, survival, and inflammation.[3] This guide compares the known biological effects of this compound with the kinase inhibition profiles of established inhibitors targeting these pathways, such as IKK and JAK inhibitors, as well as broad-spectrum inhibitors like Staurosporine and Dasatinib. This analysis aims to provide a framework for evaluating this compound's potential as a targeted therapeutic agent.
Comparative Analysis of this compound and Selected Kinase Inhibitors
This section provides a detailed comparison of this compound with other kinase inhibitors. The data is organized to highlight differences in their mechanisms of action, target pathways, and cellular effects.
Cytotoxicity Profiles
The following table summarizes the cytotoxic activity of this compound and comparator compounds in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 27.64 | [2] |
| MCF7 (Breast Cancer) | 15.2 | ||
| HT29 (Colon Cancer) | Not specified | ||
| HCT116 (Colon Cancer) | Not specified | ||
| Staurosporine | HeLa S3 | 0.004 | [4] |
| PC12 | >1 (for apoptosis) | [4] | |
| Dasatinib | K562 (CML) | <0.001 | [5] |
| IKK Inhibitor (IKK-16) | - | - | |
| JAK Inhibitor (Tofacitinib) | - | - |
Note: IC50 values for IKK and JAK inhibitors are highly cell-type and context-dependent and are therefore not listed as a single value.
Effects on Key Signaling Pathways
The table below compares the impact of this compound and other inhibitors on the NF-κB and STAT3 signaling pathways.
| Compound | Target Pathway | Key Proteins Affected | Observed Effect | Reference |
| This compound | NF-κB | p-IκBα, p-p65 | Downregulation | [3] |
| STAT3 | p-STAT3 (Tyr705) | Downregulation | [3] | |
| IKK Inhibitors | NF-κB | IKKα, IKKβ | Inhibition of IκBα phosphorylation | [6][7] |
| JAK Inhibitors | STAT3 | JAK1, JAK2, JAK3, TYK2 | Inhibition of STAT3 phosphorylation | [8][9] |
| Staurosporine | Multiple | PKC, PKA, p60v-src, etc. | Broad-spectrum inhibition | [10] |
| Dasatinib | Multiple | Bcr-Abl, Src family, c-Kit, PDGFRβ, etc. | Broad-spectrum inhibition | [5][11] |
Effects on Cell Cycle and Apoptosis
This table summarizes the cellular outcomes induced by this compound and comparator compounds.
| Compound | Effect on Cell Cycle | Effect on Apoptosis | Key Markers | Reference |
| This compound | S-phase arrest | Induction | Downregulation of Cyclin D, Cyclin E, CDK2, CDK4; Upregulation of Caspase-8 | [3] |
| Staurosporine | G2/M arrest (cell-dependent) | Potent induction | - | [10] |
| Dasatinib | G1 arrest | Induction | - | [5] |
| IKK Inhibitors | Can induce arrest or apoptosis | Can induce apoptosis | Dependent on cellular context | [6] |
| JAK Inhibitors | Can induce arrest or apoptosis | Can induce apoptosis | Dependent on cellular context | [9] |
Signaling Pathways and Experimental Workflows
This section provides visual representations of the key signaling pathways discussed and a typical experimental workflow for assessing protein phosphorylation.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol describes the detection of phosphorylated STAT3 in cell lysates.[3][12]
1. Cell Lysis and Protein Extraction:
-
Treat cells with this compound or comparator inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Normalize the p-STAT3 signal to total STAT3 or a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.[13]
1. Cell Preparation:
-
Culture and treat cells with the compound of interest.
-
Harvest cells by trypsinization and wash with PBS.
2. Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
3. Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells to exclude doublets and aggregates.
-
Acquire data and analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptotic cells using Annexin V and a viability dye (e.g., Propidium Iodide).[14]
1. Cell Preparation:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest both adherent and floating cells and wash with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the stained cells by flow cytometry immediately after staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
The available evidence suggests that this compound exerts its anti-cancer effects through the modulation of critical signaling pathways, including NF-κB and STAT3. While its precise kinase targets remain to be elucidated through comprehensive screening, its demonstrated biological activities provide a strong rationale for further investigation. Future studies should focus on performing broad-panel kinase assays (kinome scans) to identify the direct kinase targets of this compound. This will be crucial for understanding its selectivity, predicting potential off-target effects, and optimizing its development as a potential therapeutic agent. A detailed understanding of its kinase interaction profile will enable a more direct and informative comparison with existing kinase inhibitors and will be instrumental in guiding its preclinical and clinical development.
References
- 1. kumc.edu [kumc.edu]
- 2. igbmc.fr [igbmc.fr]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. What are I-kappa B kinase inhibitors and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Mechanisms of Chalepin and Ribavirin
For Immediate Release
This guide provides a detailed comparison of the antiviral mechanisms of Chalepin, a natural furocoumarin, and Ribavirin, a synthetic guanosine analog. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel antiviral agents.
Introduction
The ongoing challenge of viral diseases necessitates the exploration of diverse antiviral compounds. This compound, a natural product isolated from plants of the Ruta genus, has demonstrated potent antiviral activity, particularly against Hepatitis C Virus (HCV).[1][2][3][4][5] Ribavirin is a broad-spectrum antiviral drug that has been a cornerstone of combination therapy for chronic HCV infection and is also used against other RNA viruses.[6][7][8][9][10][11][12][13][14] Understanding the distinct and overlapping mechanisms of these two molecules can inform the development of more effective antiviral strategies.
Antiviral Mechanisms
This compound: A Post-Entry Inhibitor of HCV
This compound's primary antiviral activity against HCV occurs at the post-entry stage of the viral life cycle.[1][3][5] Experimental evidence indicates that it effectively inhibits HCV RNA replication and the synthesis of viral proteins.[1][3][5] While the precise molecular target of this compound is still under investigation, it is suggested that it may modulate host cell signaling pathways, such as the NF-kB pathway, to create an unfavorable environment for viral replication.[2]
Ribavirin: A Multi-Pronged Antiviral Agent
Ribavirin exerts its broad-spectrum antiviral effects through multiple mechanisms of action, which can vary depending on the specific virus.[6][8][9][10][11][14] The most well-characterized mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[6][7][9][11][12] This depletion of a crucial building block for viral RNA synthesis inhibits the replication of a wide range of viruses.[7][9][12]
-
Direct Inhibition of Viral Polymerase: As a guanosine analog, ribavirin triphosphate can be mistakenly incorporated by viral RNA-dependent RNA polymerase (RdRp), leading to chain termination or inhibition of further nucleotide binding.[6] This has been demonstrated for viruses such as influenza virus and HCV.[6][7]
-
Lethal Mutagenesis: The incorporation of ribavirin triphosphate into the viral genome can induce an increased mutation rate, leading to an "error catastrophe" where the accumulation of deleterious mutations results in non-viable viral progeny.[6][8][10][11]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, often promoting a Th1-biased T-cell response, which is more effective at clearing viral infections.[8][9][11]
-
Inhibition of Viral mRNA Capping: Ribavirin can interfere with the capping of viral mRNA, a process essential for the stability and translation of viral transcripts.[6][8][11]
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Ribavirin against various viruses as reported in the literature.
| Compound | Virus | Cell Line | IC50 | Reference(s) |
| This compound | Hepatitis C Virus (HCV) | Huh7.5 | 1.7 ± 0.5 µg/mL (5.4 µM) | [1][2][3][4] |
| Ribavirin | Hepatitis C Virus (HCV) | Huh7.5 | 2.8 ± 0.4 µg/mL (11.5 µM) | [1][3] |
| Ribavirin | Hepatitis E Virus (HEV) | Huh7 | 3 µM | [15] |
| Ribavirin | SFTSV | Vero | 3.69 to 8.72 µg/mL (15.1 to 35.7 µM) | [16] |
| Ribavirin | Yellow Fever Virus (YFV) | Vero | 12.3 ± 5.6 µg/mL (50.4 µM) | [12] |
| Ribavirin | hPIV3 | Vero | 9.4 ± 6.1 µg/mL (38.5 µM) | [12] |
| Ribavirin | RSV | HeLa | 3.74 ± 0.87 µg/mL (15.3 µM) | [12] |
Experimental Protocols
This compound: Anti-HCV Replicon Assay
A common method to assess the anti-HCV activity of this compound involves the use of a subgenomic HCV replicon system in a human hepatoma cell line (e.g., Huh7.5).
-
Cell Seeding: Huh7.5 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication.
-
Luciferase Assay: The level of HCV replication is quantified by measuring the luciferase activity in the cell lysates.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Ribavirin: Plaque Reduction Assay
The antiviral activity of Ribavirin against many viruses can be determined using a plaque reduction assay.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is prepared in 6-well plates.
-
Viral Infection: The cell monolayers are infected with a known amount of virus for a short adsorption period (e.g., 1 hour).
-
Compound Overlay: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of Ribavirin.
-
Incubation: The plates are incubated until viral plaques (zones of cell death) are visible.
-
Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each drug concentration.
-
Data Analysis: The IC50 value is determined as the concentration of Ribavirin that reduces the number of plaques by 50% compared to the untreated control.
Signaling Pathways and Experimental Workflows
Caption: Proposed antiviral mechanism of this compound against HCV.
Caption: The multifaceted antiviral mechanisms of Ribavirin.
Caption: Comparative workflow of antiviral assays for this compound and Ribavirin.
Conclusion
This compound and Ribavirin represent two distinct approaches to antiviral therapy. This compound exhibits a more targeted mechanism against HCV by inhibiting post-entry replication steps.[1][3][5] In contrast, Ribavirin's broad-spectrum activity stems from its ability to interfere with multiple, highly conserved viral and host processes.[6][8][9][10][11][14] The higher potency of this compound against HCV in in vitro studies suggests its potential as a lead compound for the development of novel anti-HCV agents.[1][2][3][4] Further research into the precise molecular targets of this compound and the potential for combination therapies with drugs like Ribavirin could open new avenues for treating viral infections. A study has already shown that this compound can enhance the anti-HCV activities of current antiviral drugs, including Ribavirin, in a synergistic manner.[17]
References
- 1. Inhibition of hepatitis C virus replication by this compound and pseudane IX isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential | MDPI [mdpi.com]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. news-medical.net [news-medical.net]
- 7. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 9. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of ribavirin in antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of ribavirin in viruses other than hepatitis C. A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Chalepin in Focus: A Head-to-Head Comparison with Other Natural Coumarins in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural coumarin Chalepin with other notable coumarins, supported by experimental data. We delve into its cytotoxic effects, underlying signaling pathways, and provide detailed experimental protocols for key assays.
This compound, a dihydrofuranocoumarin primarily isolated from plants of the Ruta genus, has garnered significant attention in cancer research for its potent cytotoxic and pro-apoptotic activities. This guide offers a comparative analysis of this compound's performance against other natural coumarins, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action to aid in the evaluation of its therapeutic potential.
Comparative Cytotoxicity of Natural Coumarins
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other natural coumarins against various cancer cell lines, as reported in multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Coumarin | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 27.64 | [1][2] |
| MCF-7 (Breast Cancer) | 8.5 (as reported in µg/mL) | ||
| MDA-MB-231 (Breast Cancer) | 19.8 (as reported in µg/mL) | ||
| HT29 (Colon Carcinoma) | - | [3] | |
| HCT116 (Colorectal Carcinoma) | - | [3] | |
| Chalepensin | A549 (Lung Carcinoma) | 18.5 (as reported in µg/mL) | [4] |
| Rutamarin | MCF-7 (Breast Cancer) | - | [3] |
| HT29 (Colon Carcinoma) | - | [3] | |
| HCT116 (Colorectal Carcinoma) | - | [3] | |
| Imperatorin | - | - | |
| Bergapten | - | - | |
| Xanthyletin | MCF-7 (Breast Cancer) | 18.4 (as reported in µg/mL) |
Note: Some IC50 values were reported in µg/mL and have been noted accordingly. Conversion to µM requires the molecular weight of the specific compound.
Unraveling the Mechanism: this compound's Impact on Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[2][5] One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, both of which are constitutively active in many cancers and contribute to tumor progression.[2][5]
By suppressing the NF-κB and STAT3 signaling cascades, this compound downregulates the expression of various downstream target genes that promote cell proliferation (e.g., cyclin D1) and inhibit apoptosis (e.g., Bcl-2, Bcl-xL).[2][4] Furthermore, this compound has been shown to induce apoptosis through both the extrinsic and intrinsic pathways.[1][5][6] It upregulates the expression of death receptors, leading to the activation of the extrinsic apoptotic pathway, and also triggers the mitochondrial-mediated intrinsic pathway.[1][5]
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for the key experiments cited in the comparison of this compound and other natural coumarins.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the coumarins are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin compounds. A vehicle control (e.g., DMSO) and a positive control are included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for NF-κB and STAT3 Pathways
Western blotting is employed to investigate the effect of this compound on the protein expression levels and phosphorylation status of key components of the NF-κB and STAT3 signaling pathways.
Protocol:
-
Cell Lysis: Cancer cells are treated with this compound for various time points. After treatment, the cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-STAT3, total STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Cancer cells are treated with this compound for a specified duration. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are washed with PBS and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for each cell.
-
Data Analysis: The data is analyzed using specialized software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on the DNA content. An increase in the sub-G1 peak can be indicative of apoptosis.
This comprehensive guide provides a foundational understanding of this compound's comparative performance and mechanism of action, offering valuable insights for researchers dedicated to the discovery and development of novel anticancer therapeutics. The detailed protocols serve as a practical resource for designing and executing further investigations into the promising potential of this compound and other natural coumarins.
References
- 1. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaexcellence.com [gaexcellence.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by this compound through phosphatidylserine externalisations and DNA fragmentation in breast cancer cells (MCF7) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Chalepin's Effect on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of Chalepin on the Nuclear Factor-kappa B (NF-κB) signaling pathway against two well-characterized alternative inhibitors, Parthenolide and BAY 11-7082. The primary aim is to present the available experimental data to aid in the evaluation of this compound as a potential modulator of this critical cellular pathway.
It is important to note that, to date, the primary research detailing this compound's inhibitory effects on the NF-κB pathway originates from a single study by Richardson et al. (2017). While this study provides a mechanistic basis for this compound's action, independent experimental validation by other research groups is not yet available in the published literature. This guide, therefore, compares the findings of the foundational this compound study with the broader, more extensively validated data available for Parthenolide and BAY 11-7082.
The NF-κB Signaling Pathway and Points of Inhibition
The canonical NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
Figure 1: The canonical NF-κB signaling pathway and proposed points of inhibition.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the available quantitative data on the effects of this compound, Parthenolide, and BAY 11-7082 on the NF-κB pathway. All studies on this compound were conducted in A549 non-small cell lung cancer cells. For comparison, data for Parthenolide and BAY 11-7082 in A549 cells are prioritized where available.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | A549 | Western Blot | - Downregulation of IκBα phosphorylation (0.62-fold at 6h).[1] - Downregulation of nuclear p65 (0.57-fold at 6h).[1] - Downregulation of nuclear phospho-p65 (0.58-fold at 6h).[1] - Downregulation of cIAP-1 (0.79-fold at 24h), cIAP-2 (0.56-fold at 24h).[1] | Richardson et al., 2017[1] |
| Parthenolide | A549 | Western Blot | - Antagonized Taxol-mediated IKKα/β phosphorylation. - Inhibited Taxol-induced NF-κB nuclear translocation. | Li et al., 2009 |
| A549/DOX | Western Blot | - Exhibited an inhibitory effect on NF-κB activation in doxorubicin-resistant cells. | Luo et al., 2013[2] | |
| BAY 11-7082 | A549 | Luciferase Assay | - Inhibited TNF-α/IL-1β induced NF-κB luciferase activity. | Chen et al., 2021[3] |
| A549 | Western Blot | - Blocked RSV-induced NF-κB nuclear translocation. | Liu et al., 2023[4] | |
| A549RT-eto | Western Blot | - Reduced NF-κB protein levels in etoposide-resistant cells. | Kim et al., 2017[5] | |
| Tumor cells | Kinase Assay | - IC50 for TNF-α-induced IκBα phosphorylation is ~10 µM. | Pierce et al., 1997 | |
| Endothelial cells | Cell-based Assay | - IC50 for TNF-α-induced adhesion molecule expression is 5-10 µM. | Pierce et al., 1997 |
Experimental Validation Workflow
A typical experimental workflow to validate the inhibitory effect of a compound on the NF-κB pathway involves a series of assays to confirm the mechanism of action at different stages of the signaling cascade.
Figure 2: A general experimental workflow for validating an NF-κB inhibitor.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess NF-κB pathway inhibition. Specific details may need to be optimized based on the cell line and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: A549 cells are seeded in appropriate culture vessels (e.g., 6-well plates for protein extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Preparation: Stock solutions of this compound, Parthenolide, or BAY 11-7082 are prepared in a suitable solvent (e.g., DMSO) and diluted to the final working concentration in cell culture medium.
-
Treatment: Cells are treated with the inhibitors for the desired time points (e.g., 1, 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Stimulation (if applicable): In some experiments, cells are pre-treated with the inhibitor for a specific duration (e.g., 1 hour) before stimulation with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a shorter period (e.g., 30 minutes).
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on an SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-p65, p65, or a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Nuclear Extract Preparation: Following cell treatment, nuclear extracts are prepared using a nuclear extraction kit or a hypotonic lysis buffer method.
-
Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).
-
Native Gel Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: The location of the labeled probe is detected using a method appropriate for the label (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).
NF-κB Luciferase Reporter Gene Assay
-
Transfection: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment and Stimulation: After transfection, cells are treated with the inhibitor and/or stimulated with an NF-κB activator.
-
Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Comparative Summary of NF-κB Inhibitors
Figure 3: A summary of the key features of this compound and alternative NF-κB inhibitors.
Conclusion
The available evidence from a single study suggests that this compound inhibits the NF-κB pathway by preventing the phosphorylation of both IκBα and the p65 subunit in A549 cells.[1] However, a critical need for independent validation of these findings remains. In comparison, Parthenolide and BAY 11-7082 are well-established NF-κB inhibitors with more extensive characterization across various cell lines and experimental systems. While Parthenolide primarily targets the upstream IKK complex, BAY 11-7082, similar to the reported action of this compound, inhibits the phosphorylation of IκBα. The quantitative data presented in this guide can serve as a benchmark for future studies aimed at independently validating and further characterizing the potential of this compound as a modulator of the NF-κB pathway. Researchers are encouraged to perform direct, side-by-side comparisons of these compounds under identical experimental conditions to ascertain their relative potencies and specific mechanisms of action.
References
- 1. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide reverses doxorubicin resistance in human lung carcinoma A549 cells by attenuating NF-κB activation and HSP70 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR-708 Negatively Regulates TNFα/IL-1β Signaling by Suppressing NF-κB and Arachidonic Acid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the cAMP-PKA-NF-κB pathway in Mucin1 over-expression in A549 cells during Respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chalepin: A Comparative Meta-Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the therapeutic potential of Chalepin, a natural dihydrofuranocoumarin. This compound has demonstrated significant promise in preclinical studies, particularly in the fields of oncology and virology. This document aims to objectively compare its performance with established therapeutic alternatives, supported by experimental data, to aid in future research and development decisions.
Anticancer Activity: A Comparative Overview
This compound has exhibited potent cytotoxic effects across a range of human cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to standard chemotherapeutic agents.
| Cell Line | This compound IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| A549 (Non-small cell lung cancer) | 27.64[1][2][3] | Doxorubicin | 0.086 - >20[4][5][6] |
| Erlotinib | 5.3 - 23[7][8] | ||
| MCF7 (Breast cancer) | Strong cytotoxicity (IC50 not specified)[9] | Paclitaxel | 0.0075 - 3.5[10][11] |
| HT29 (Colon adenocarcinoma) | Strong cytotoxicity (IC50 not specified)[9] | - | - |
| HCT116 (Colorectal carcinoma) | Strong cytotoxicity (IC50 not specified)[9] | - | - |
| MDA-MB-231 (Breast cancer) | Mild cytotoxicity (IC50 not specified)[9] | Paclitaxel | 0.3[10] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative perspective.
Antiviral Activity: Hepatitis C Virus (HCV)
This compound has shown significant inhibitory activity against Hepatitis C virus replication.[12] A comparative analysis with the commonly used antiviral drug Ribavirin is presented below.
| Virus | This compound IC50 (µg/mL) | Comparator Drug | Comparator IC50 (µg/mL) |
| Hepatitis C Virus (HCV) | 1.7 ± 0.5[13] | Ribavirin | 2.8 ± 0.4[13] |
Notably, this compound demonstrated a lower IC50 value than Ribavirin, suggesting a higher potency in inhibiting HCV replication in the studied model.[12]
Mechanism of Action: Key Signaling Pathways
This compound exerts its therapeutic effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Inhibition of NF-κB and STAT3 Pathways
This compound has been shown to suppress the activation of two key transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[14][15] These pathways are often constitutively active in cancer cells, promoting inflammation, cell survival, and proliferation. This compound's inhibitory action on these pathways contributes significantly to its anticancer properties.[14]
Caption: this compound inhibits the NF-κB and STAT3 pro-survival pathways.
Induction of Apoptosis
This compound induces programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][14]
-
Extrinsic Pathway: this compound upregulates the expression of death receptors DR4 and DR5 on the cell surface. This leads to the activation of caspase-8, which in turn can initiate the caspase cascade, leading to apoptosis.[14][15]
-
Intrinsic Pathway: this compound can also trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently the executioner caspases, leading to cell death.[2]
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the therapeutic potential of this compound.
Cell Culture
-
Cell Lines: A549 (human non-small cell lung cancer), MCF7 (human breast adenocarcinoma), HT29 (human colon adenocarcinoma), HCT116 (human colorectal carcinoma), and MDA-MB-231 (human breast adenocarcinoma) cells were used.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[9]
Cytotoxicity Assays
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content. Cells are seeded in 96-well plates, treated with various concentrations of the test compound, and incubated for a specified period. After incubation, cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.[1][2]
-
MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Apoptosis Detection
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the nucleus of necrotic cells with compromised membranes.[1]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTP.[1]
-
Hoechst/PI Staining: This fluorescence microscopy technique is used to visualize nuclear morphology. Hoechst 33342 stains the condensed chromatin in apoptotic cells blue, while PI stains the nuclei of late apoptotic or necrotic cells red.[1][2]
Western Blotting
This technique is used to detect specific proteins in a sample.[1][2]
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE: Proteins are separated by size using gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme for detection.
The following diagram illustrates a general workflow for evaluating the anticancer activity of this compound.
Caption: A typical workflow for assessing this compound's anticancer effects.
Conclusion and Future Directions
The compiled data strongly suggests that this compound is a promising therapeutic candidate with potent anticancer and antiviral activities. Its ability to modulate key signaling pathways like NF-κB and STAT3, and to induce apoptosis in cancer cells, provides a strong mechanistic basis for its observed effects. Furthermore, its superior in vitro efficacy against HCV compared to Ribavirin warrants further investigation.
Future research should focus on:
-
In vivo studies: To validate the in vitro findings in animal models of cancer and HCV infection.
-
Pharmacokinetic and toxicity profiles: To assess the safety and bioavailability of this compound.
-
Structure-activity relationship (SAR) studies: To identify more potent and selective analogs of this compound.
-
Combination therapies: To explore the synergistic effects of this compound with existing anticancer and antiviral drugs.
This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The presented data and experimental frameworks can aid in the design of future studies aimed at translating these promising preclinical findings into clinical applications.
References
- 1. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gaexcellence.com [gaexcellence.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of hepatitis C virus replication by this compound and pseudane IX isolated from Ruta angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chalepin's Preferential Targeting of Cancer Cells: A Comparative Analysis
Chalepin, a natural dihydrofuranocoumarin isolated from plants of the Ruta genus, has demonstrated notable cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal cells, suggesting its potential as a selective anticancer agent. This guide provides a comparative assessment of this compound's selectivity, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of its therapeutic promise.
Cytotoxicity Profile: Cancer vs. Normal Cells
Experimental data consistently indicates that this compound is more potent against cancer cells than normal cells. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is significantly lower in cancer cell lines compared to normal cell lines.
One study reported that this compound exhibited an IC50 value of 8.69 µg/mL (27.64 µM) against the A549 human non-small cell lung cancer cell line.[1][2] In contrast, its cytotoxicity towards the normal human lung fibroblast cell line, MRC-5, was considerably lower, with a reported IC50 value of 23.4 µg/mL.[1][3] Another study indicated that this compound displayed remarkable cytotoxicity against a panel of cancer cell lines, including MCF7 (breast), HT29 (colon), and HCT116 (colon), while showing no activity against the normal MRC-5 cell line at concentrations up to 100 µg/mL.[4][5] This differential activity underscores this compound's selective nature.
| Cell Line | Cell Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| A549 | Non-small cell lung carcinoma | 8.69 ± 2.43 | 27.64 | [1][2][6] |
| Huh7.5 | Hepatoma | - | - | [6] |
| MCF7 | Breast adenocarcinoma | Active | - | [4] |
| HT29 | Colon adenocarcinoma | Active | - | [4] |
| HCT116 | Colon carcinoma | Active | - | [4] |
| MDA-MB-231 | Breast adenocarcinoma (triple-negative) | Mild Activity | - | [4] |
| MRC-5 | Normal human lung fibroblast | 23.4 | - | [1][3] |
| MRC-5 | Normal human lung fibroblast | > 100 | - | [4][5] |
Mechanisms of Action: A Deeper Dive into Selectivity
This compound's selective cytotoxicity appears to stem from its ability to modulate multiple signaling pathways that are often dysregulated in cancer cells.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2][6] In A549 lung cancer cells, this compound treatment leads to the upregulation of pro-apoptotic proteins such as p53, Bax, and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2, survivin, and XIAP.[2] This shift in the balance of apoptotic regulators pushes the cancer cells towards self-destruction. Furthermore, this compound activates caspase-8 and caspase-9, key executioner enzymes in the extrinsic and intrinsic apoptotic pathways, respectively.[1][6]
Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation, which is tightly linked to the cell cycle. This compound has been observed to cause cell cycle arrest at the S phase in A549 cells.[1][6] This prevents the cancer cells from replicating their DNA, thereby halting their proliferation.
Downregulation of Pro-Survival Signaling Pathways
This compound has been found to suppress several key signaling pathways that are crucial for cancer cell survival and proliferation:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many cancers and promotes inflammation, cell survival, and proliferation. This compound treatment has been shown to downregulate this pathway in A549 cells.[6][7]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another protein that is often overactive in cancer, contributing to tumor growth and progression. This compound has been demonstrated to inhibit STAT3 phosphorylation, thereby inactivating this pro-survival pathway.[6][7]
-
COX-2 and c-myc: this compound also downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression, and c-myc, a potent oncogene that drives cell proliferation.[6]
The following diagram illustrates the multifaceted mechanism of action of this compound in inducing cancer cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gaexcellence.com [gaexcellence.com]
- 5. This compound AND RUTAMARIN ISOLATED FROM RUTA ANGUSTIFOLIA INHIBIT CELL GROWTH IN SELECTED CANCER CELL LINES (MCF7, MDA-MB-231, HT29, AND HCT116) | JOURNAL INFORMATION AND TECHNOLOGY MANAGEMENT (JISTM) [gaexcellence.com]
- 6. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chalepin: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive resource for the operational and safety protocols required for Chalepin. This document provides essential, step-by-step guidance on the proper disposal procedures, alongside critical safety information and experimental insights to support your work.
Essential Safety and Disposal Plan
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and nitrile gloves when handling this compound.
-
Ventilation: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, decontaminate the area with a suitable laboratory disinfectant. Absorb liquid spills with inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Step-by-Step Disposal Procedures:
Given this compound's cytotoxic properties, it must be disposed of as hazardous chemical waste. Do not dispose of this compound in standard trash or down the drain.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as "cytotoxic waste."
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Cytotoxic Waste" and the chemical name "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Sharps: Any sharps, such as needles or scalpel blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps."
-
-
Waste Storage: Store sealed hazardous waste containers in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. High-temperature incineration is the preferred method for the destruction of cytotoxic compounds.
Quantitative Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₄ | PubChem[2] |
| Molecular Weight | 314.4 g/mol | PubChem[2] |
| IC₅₀ against A549 cells | 8.69 ± 2.43 μg/mL (27.64 μM) | Richardson et al., 2017[3] |
| IC₅₀ against MRC-5 cells | 23.4 µg/mL | Fakai et al., 2019 |
Experimental Protocols
Cytotoxicity Assay against A549 Cells:
The cytotoxicity of this compound against the human lung carcinoma cell line A549 can be determined using the sulforhodamine B (SRB) assay.
-
Cell Culture: Culture A549 cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and incubate for 48 or 72 hours.
-
Cell Fixation: After incubation, fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Absorbance Measurement: Wash the plates, solubilize the bound dye with 10 mM Tris base solution, and measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Western Blot Analysis for Protein Expression:
-
Cell Lysis: Treat A549 cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies against the proteins of interest (e.g., NF-κB p65, phospho-STAT3, cleaved caspase-3, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Research has shown that this compound induces apoptosis in non-small cell lung cancer cells (A549) by suppressing the NF-κB and STAT3 signaling pathways.[3] The following diagram illustrates the inhibitory effect of this compound on these pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Chalepin
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Chalepin, a dihydrofuranocoumarin with demonstrated cytotoxic and apoptotic properties in cancer cell lines. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known cytotoxic effects necessitate handling it as a potentially hazardous compound. The following recommendations are based on its biological activity and safety guidelines for structurally related furocoumarins.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound in its pure form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact with the potentially cytotoxic compound. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions containing this compound. |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | A dust mask or respirator is recommended when handling the powdered form. | Minimizes the risk of inhaling fine particles. |
Operational Plan: From Preparation to Disposal
1. Preparation of this compound Stock Solution:
-
Step 1: Weighing the Compound:
-
Perform all weighing operations of powdered this compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Use an analytical balance to accurately weigh the desired amount of this compound.
-
-
Step 2: Dissolving the Compound:
-
Step 3: Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.
-
2. Use in Cell Culture Experiments:
-
Step 1: Dilution to Working Concentration:
-
Thaw a single aliquot of the this compound stock solution.
-
Under sterile conditions in a biological safety cabinet, dilute the stock solution with cell culture medium to the desired final concentration for treating cells.
-
-
Step 2: Cell Treatment:
-
Add the diluted this compound solution to your cell cultures.
-
Incubate the cells for the desired experimental duration.
-
3. Decontamination and Disposal Plan:
-
Liquid Waste:
-
Collect all media and solutions containing this compound in a designated hazardous waste container.
-
Treat the liquid waste with a suitable chemical deactivating agent (e.g., a solution of sodium hypochlorite) before final disposal according to your institution's hazardous waste management guidelines.
-
-
Solid Waste:
-
Dispose of all contaminated consumables, including pipette tips, tubes, and cell culture plates, in a designated biohazardous waste container for autoclaving and subsequent disposal.
-
Contaminated gloves and lab coats should be disposed of as hazardous waste.
-
-
Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material.
-
Clean the area with a suitable decontaminating solution and dispose of all cleanup materials as hazardous waste.
-
Quantitative Data Summary
The cytotoxic potential of this compound has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| A549 | Lung Carcinoma | 8.69 ± 2.43 | 27.64 | [1][3] |
| A-549 | Lung Carcinoma | 18.5 | - | [4] |
| HT29 | Colon Cancer | - | - | [2] |
| HCT116 | Colon Cancer | - | - | [2] |
| MCF7 | Breast Cancer | - | - | [2] |
| MDA-MB-231 | Breast Cancer | - | - | [2] |
| Huh7.5 | Hepatoma | - | - | [1] |
Note: The cytotoxicity against normal cell lines was found to be significantly lower, indicating some level of selectivity for cancer cells.
Experimental Protocols
The primary experimental use of this compound reported in the literature involves its application in cell culture to study its cytotoxic and apoptotic effects.
Protocol: Preparation of this compound for Cell Culture Experiments
-
Objective: To prepare a stock solution of this compound and dilute it to a working concentration for treating cancer cell lines.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (e.g., RPMI)[1]
-
Sterile serological pipettes and pipette tips
-
-
Procedure:
-
In a chemical fume hood, weigh out the desired amount of this compound powder using an analytical balance.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 40 mg/mL).[2]
-
Cap the tube tightly and vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
For cell treatment, thaw an aliquot and dilute it with the appropriate cell culture medium to the final desired experimental concentration in a biological safety cabinet.
-
Visualizing the Process and Pathway
To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A simplified diagram of the signaling pathways involved in this compound-induced apoptosis.
References
- 1. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gaexcellence.com [gaexcellence.com]
- 3. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
